Technical Documentation Center

4-Chloro-3-methylpicolinamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-3-methylpicolinamide

Core Science & Biosynthesis

Foundational

Comparative Technical Analysis: 4-Chloro-3-methylpicolinamide vs. 4-Chloro-N-methylpicolinamide

This guide provides an in-depth technical analysis comparing 4-Chloro-3-methylpicolinamide and 4-Chloro-N-methylpicolinamide . While they share the same molecular formula ( ), they are constitutional isomers with distinc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 4-Chloro-3-methylpicolinamide and 4-Chloro-N-methylpicolinamide . While they share the same molecular formula (


), they are constitutional isomers with distinct synthetic origins, reactivity profiles, and pharmaceutical applications.

Executive Summary

The distinction between these two isomers lies in the locus of methylation. 4-Chloro-N-methylpicolinamide features a methyl group on the amide nitrogen, making it a secondary amide. It is a critical intermediate in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib . Conversely, 4-Chloro-3-methylpicolinamide carries the methyl group on the pyridine ring at position 3, adjacent to the amide and chlorine substituents. This steric crowding significantly alters its reactivity in Nucleophilic Aromatic Substitution (


) reactions, a primary utility for these scaffolds.

Structural Elucidation & Physicochemical Properties[1]

Structural Comparison

The core difference is the methylation site, which dictates the steric and electronic environment of the molecule.[1]

  • 4-Chloro-N-methylpicolinamide:

    • IUPAC: 4-chloro-

      
      -methylpyridine-2-carboxamide
      
    • CAS: 220000-87-3[2]

    • Topology: The amide is secondary (

      
      ). The pyridine ring is unsubstituted at the 3-position.
      
    • Key Feature: The 4-chloro position is relatively accessible for nucleophilic attack.

  • 4-Chloro-3-methylpicolinamide:

    • IUPAC: 4-chloro-3-methylpyridine-2-carboxamide[3][4][5][6]

    • CAS: (Referenced in patents, e.g., US9371282B2)

    • Topology: The amide is primary (

      
      ). The pyridine ring has a methyl group at position 3.
      
    • Key Feature: The 3-methyl group exerts ortho-steric hindrance , affecting both the planarity of the amide (position 2) and the accessibility of the chlorine (position 4).

Visualization of Isomerism

IsomerComparison cluster_0 4-Chloro-N-methylpicolinamide (Secondary Amide) cluster_1 4-Chloro-3-methylpicolinamide (Primary Amide) Struct1 Pyridine Ring (2-CONHMe, 4-Cl) Feat1 Methyl on Nitrogen (Open 3-position) Struct1->Feat1 Struct2 Pyridine Ring (2-CONH2, 3-Me, 4-Cl) Feat2 Methyl on Ring C3 (Steric Clash) Struct2->Feat2

Figure 1: Structural divergence highlighting the methylation site (Nitrogen vs. Ring Carbon).

Physicochemical Data Summary
Property4-Chloro-N-methylpicolinamide4-Chloro-3-methylpicolinamide
Formula


MW 170.59 g/mol 170.59 g/mol
Amide Type Secondary (-NHMe)Primary (-NH2)
H-Bond Donors 12
LogP (Calc) ~1.1~0.9 - 1.2
1H NMR Methyl

~2.8 ppm (doublet,

)

~2.3-2.5 ppm (singlet,

)
SnAr Reactivity High (4-position accessible)Reduced (Steric hindrance from 3-Me)

Synthetic Pathways[2][8][10][11][12]

The synthesis of these isomers diverges early in the process. The N-methyl variant is typically formed by amidation of a 4-chloropicolinic acid derivative with methylamine. The 3-methyl variant requires a pre-functionalized pyridine ring (3-picoline derivative) before amide formation.

Synthesis of 4-Chloro-N-methylpicolinamide

This is the standard industrial route for Sorafenib intermediates.

  • Chlorination: 2-Picolinic acid is reacted with thionyl chloride (

    
    ) and NaBr/chlorobenzene to form 4-chloropicolinoyl chloride.
    
  • Amidation: The acid chloride is quenched with methylamine (

    
    ) in THF or water.
    
Synthesis of 4-Chloro-3-methylpicolinamide

This route is more complex due to the need to install the 3-methyl group.

  • Precursor: Start with 2-amino-4-chloro-3-methylpyridine or 3-methyl-4-chloropyridine-N-oxide.

  • Carbonylation: Conversion to the 2-cyano or 2-carboxylic acid derivative via Reissert-Henze reaction or lithiation/carboxylation.

  • Amidation: Reaction of 4-chloro-3-methylpicolinoyl chloride with ammonia (

    
    ).
    

SynthesisFlow cluster_N Route A: 4-Chloro-N-methylpicolinamide cluster_3 Route B: 4-Chloro-3-methylpicolinamide Start1 2-Picolinic Acid Step1 Chlorination (SOCl2, NaBr) Start1->Step1 Inter1 4-Chloropicolinoyl Chloride Step1->Inter1 Step2 Amidation (MeNH2) Inter1->Step2 Prod1 4-Chloro-N-methylpicolinamide Step2->Prod1 Start2 3-Methyl-4-nitropyridine-N-oxide (or similar precursor) Step3 Functionalization (Cyanation/Hydrolysis) Start2->Step3 Inter2 4-Chloro-3-methylpicolinic Acid Step3->Inter2 Step4 Amidation (NH3 or NH4Cl) Inter2->Step4 Prod2 4-Chloro-3-methylpicolinamide Step4->Prod2

Figure 2: Divergent synthetic workflows for N-methyl vs. Ring-methyl isomers.

Reactivity Profile: The Difference

The most critical functional difference for drug development is the reactivity of the chlorine atom at position 4. Both compounds are used as electrophiles to couple with amines or phenols (e.g., 4-aminophenol) via Nucleophilic Aromatic Substitution (


).
Electronic vs. Steric Effects
  • 4-Chloro-N-methylpicolinamide: The pyridine nitrogen makes the ring electron-deficient, activating the 4-position chlorine. The N-methyl amide at position 2 is relatively planar and does not sterically encumber the 4-position. Reactivity is High.

  • 4-Chloro-3-methylpicolinamide: The 3-methyl group introduces significant steric strain.

    • Ortho-Effect: It forces the amide group at position 2 to rotate out of the plane of the pyridine ring, reducing conjugation.

    • Buttressing: It physically blocks the approach of nucleophiles to the 4-position chlorine. Reactivity is Lower.

Implications for Drug Design
  • Selectivity: The 3-methyl scaffold requires harsher conditions (higher temperature, stronger bases) for substitution. This can be exploited if selectivity is needed in a poly-halogenated system.

  • Solubility: The N-methyl group (Route A) increases lipophilicity (LogP ~1.1) and membrane permeability compared to the primary amide (Route B), which is often desirable in kinase inhibitors.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-N-methylpicolinamide

Adapted from standard procedures (e.g., Sorafenib intermediate synthesis).

  • Reagents: 2-Picolinic acid (1 eq), Thionyl Chloride (

    
    , 5 eq), NaBr (0.1 eq), Methylamine (2M in THF, 2 eq).
    
  • Activation:

    • Charge a flask with 2-picolinic acid, NaBr, and chlorobenzene/DMF.

    • Add

      
       dropwise at 50°C. Reflux for 16h to form the acid chloride.
      
    • Evaporate excess

      
       under vacuum.
      
  • Amidation:

    • Dissolve the residue in anhydrous THF.

    • Cool to 0°C. Add Methylamine solution dropwise over 30 mins.

    • Stir at RT for 2 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate.[7] Wash with brine. Dry over

    
    .
    
  • Validation:

    • 1H NMR (DMSO-d6):

      
       8.80 (br q, 1H, NH), 8.60 (d, 1H, H-6), 8.00 (s, 1H, H-3), 7.65 (d, 1H, H-5), 2.80 (d, 3H, 
      
      
      
      ).
Protocol B: General Procedure for 4-Chloro-3-methylpicolinamide
  • Reagents: 4-Chloro-3-methylpicolinic acid (1 eq), Oxalyl Chloride (1.5 eq), Ammonium Hydroxide (

    
    , excess).
    
  • Activation:

    • Suspend acid in DCM with catalytic DMF.

    • Add Oxalyl Chloride dropwise. Stir 2h until gas evolution ceases.

    • Concentrate to remove volatiles.

  • Amidation:

    • Dissolve acid chloride in DCM.

    • Add slowly to a stirred solution of concentrated

      
       at 0°C.
      
  • Workup: Filter the precipitate (primary amides often precipitate from water/DCM mixtures). Recrystallize from Ethanol.

  • Validation:

    • 1H NMR (Predicted):

      
       ~7.5-8.0 (br s, 2H, 
      
      
      
      ), ~8.4 (d, 1H, H-6), ~7.5 (d, 1H, H-5), 2.40 (s, 3H,
      
      
      ).

References

  • ChemicalBook. (2025).[8] 4-Chloro-N-methylpicolinamide Synthesis and Properties. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. PubChem.[9] Retrieved from

  • Google Patents. (2016). Somatostatin receptor subtype 4 (SSTR4) agonists (US9371282B2).[4] Mentions 4-chloro-3-methylpyridine-2-carboxamide.[3][4][5][6] Retrieved from

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. Retrieved from

  • PubChem. (2025).[9] 4-Chloro-N-methylpicolinamide Compound Summary. CID 1476814. Retrieved from

Sources

Exploratory

The 4-substituted-3-methylpicolinamide Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Pharmacophore In the landscape of medicinal chemistry, certain molecular frameworks consiste...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a diverse range of biological targets, leading to the development of potent and selective therapeutics. The 4-substituted-3-methylpicolinamide core is one such scaffold that has garnered significant attention for its remarkable versatility. Its inherent structural features, including a pyridine ring, an amide linkage, and multiple points for chemical modification, provide a unique three-dimensional arrangement that facilitates interactions with various enzyme active sites and receptor binding pockets. This guide delves into the synthesis, biological activities, and therapeutic potential of this promising scaffold, offering a comprehensive resource for its application in contemporary drug discovery.

Derivatives of the 4-substituted-3-methylpicolinamide scaffold have demonstrated a broad spectrum of biological activities, most notably as potent anti-cancer agents.[1][2] These compounds have been shown to inhibit key processes in tumor progression, including deregulated proliferation, angiogenesis (the formation of new blood vessels), and the evasion of apoptosis (programmed cell death).[2] The adaptability of this scaffold allows for the fine-tuning of its pharmacological profile, leading to the discovery of inhibitors for various protein kinases, which are critical regulators of cellular signaling pathways often implicated in cancer.[3][4] Beyond oncology, this scaffold has also shown promise in other therapeutic areas, such as neuroscience, with the development of positive allosteric modulators for metabotropic glutamate receptors.[5] This inherent polypharmacology underscores the importance of the 4-substituted-3-methylpicolinamide core as a foundational element in the design of novel therapeutics.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 4-substituted-3-methylpicolinamide derivatives typically follows a convergent approach, where the core picolinamide structure is first assembled and then coupled with various substitution groups at the 4-position. A common and efficient synthetic route is illustrated below.

Synthetic_Pathway 2-Picolinic_Acid 2-Picolinic Acid Intermediate_1 Picolinoyl Chloride 2-Picolinic_Acid->Intermediate_1 a Thionyl_Chloride SOCl2, NaBr, Chlorobenzene Intermediate_2 4-Chloro-N-methylpicolinamide Intermediate_1->Intermediate_2 b Methylamine Methylamine (aq) Intermediate_3 4-(4-Aminophenoxy)-N- methylpicolinamide Intermediate_2->Intermediate_3 c 4-Aminophenol 4-Aminophenol, NaH, DMSO Final_Product 4-(4-Benzamidophenoxy)-N- methylpicolinamide Derivatives Intermediate_3->Final_Product d Substituted_Benzoyl_Chloride Substituted Benzoyl Chloride, K2CO3, THF

Figure 1: A representative synthetic pathway for 4-substituted-3-methylpicolinamide derivatives.

The synthesis commences with the conversion of commercially available 2-picolinic acid to its corresponding acid chloride using thionyl chloride in the presence of sodium bromide and chlorobenzene.[6] This is a standard and robust method for activating the carboxylic acid for subsequent amidation. The resulting picolinoyl chloride is then reacted with an aqueous solution of methylamine to furnish the N-methylpicolinamide core.[6] The choice of methylamine is strategic, as the N-methylamide moiety is a common feature in many biologically active molecules, often contributing to improved metabolic stability and cell permeability.

The crucial 4-substitution is then introduced via a nucleophilic aromatic substitution reaction. For instance, reacting 4-chloro-N-methylpicolinamide with 4-aminophenol in the presence of a base like sodium hydride in a polar aprotic solvent such as DMSO yields the 4-(4-aminophenoxy)-N-methylpicolinamide intermediate.[6] This ether linkage is just one of several possibilities; other linkers such as amino (-NH-) and thio (-S-) have also been explored, each imparting distinct electronic and conformational properties to the final molecule.[1][3] The final diversification step involves the acylation or urea formation at the terminal amino group. Acylation with various substituted benzoyl chlorides in the presence of a base like potassium carbonate in a solvent like THF affords the target 4-(4-benzamidophenoxy)-N-methylpicolinamide derivatives.[6] This modular approach allows for the rapid generation of a library of analogs with diverse substituents at the 4-position, which is essential for systematic structure-activity relationship (SAR) studies.

Chemical Biology and Therapeutic Applications

The 4-substituted-3-methylpicolinamide scaffold has proven to be a fertile ground for the discovery of potent inhibitors of various protein kinases, particularly those involved in cancer progression.

VEGFR-2 Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[7] Several 4-substituted-3-methylpicolinamide derivatives have been identified as potent VEGFR-2 inhibitors.[7] The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

VEGFR2_Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor 4-Substituted-3-methylpicolinamide Derivatives Inhibitor->VEGFR2 Inhibits

Figure 2: Simplified VEGFR-2 signaling pathway and the point of intervention by 4-substituted-3-methylpicolinamide derivatives.

By inhibiting the kinase activity of VEGFR-2, these compounds effectively block the downstream signaling pathways, thereby suppressing angiogenesis and restricting tumor growth.[7] The picolinamide core often acts as a hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region, while the 4-substituent explores a deeper hydrophobic pocket, contributing to both potency and selectivity.

Aurora Kinase Inhibition and Anti-proliferative Activity

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[8] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[3] Notably, certain N-methylpicolinamide-4-thiol derivatives have been identified as potent and selective inhibitors of Aurora-B kinase.[3][4] Inhibition of Aurora-B leads to defects in chromosome segregation and cytokinesis, ultimately inducing apoptosis in rapidly dividing cancer cells.[4]

Structure-Activity Relationship (SAR) Insights

Systematic SAR studies have revealed key structural features that govern the biological activity of this scaffold.[3][9] The nature of the linker at the 4-position (e.g., -NH-, -O-, -S-) significantly influences the overall conformation and physicochemical properties of the molecule, thereby affecting its target engagement.[1][3] Furthermore, the substituents on the terminal phenyl ring play a crucial role in modulating potency and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution and steric profile of the molecule, leading to differential interactions with the target protein.[3] A summary of the anti-proliferative activities of some representative compounds is presented below.

CompoundLinkerR-Group (Substitution on terminal phenyl)IC50 (µM) vs. HepG2IC50 (µM) vs. HCT116Reference
5q-NH-4-CF30.890.54[1]
5o-O-H>50>50[1]
6p (thiol analog)-S-3-NO23.212.87[3]
8j (picolinamide)-NH-4-F20.612.5 (A549)[7]
8l (picolinamide)-NH-4-Cl18.213.2 (A549)[7]

Table 1: In vitro anti-proliferative activities of selected 4-substituted-3-methylpicolinamide derivatives.

The data in Table 1 highlights the importance of the linker and the terminal substituent. For example, compound 5q , with an amino linker and a trifluoromethyl group, exhibits potent sub-micromolar activity against both HepG2 and HCT116 cancer cell lines.[1] In contrast, the corresponding ether-linked analog 5o is inactive, suggesting a critical role for the hydrogen-bonding capacity of the amino linker in target recognition.[1]

Experimental Protocols: A Guide to Practice

To facilitate the exploration and development of this scaffold, detailed experimental protocols for the synthesis of a key intermediate and a representative final compound are provided below.

Synthesis of 4-(4-Aminophenylamino)-N-methylpicolinamide (Intermediate)

This protocol is adapted from the work of Meng et al. (2021).[1]

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide

  • To a solution of 2-picolinic acid in chlorobenzene, add sodium bromide and thionyl chloride.

  • Reflux the mixture for 19 hours at 85 °C.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the resulting crude acid chloride, add a 25% aqueous solution of methylamine in THF.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-chloro-N-methylpicolinamide.

Step 2: Synthesis of 4-(4-Aminophenylamino)-N-methylpicolinamide

  • A mixture of 4-chloro-N-methylpicolinamide (10.4 g, 61.2 mmol) and 4-amino-N-methylbenzamide (9.01 g, 60 mmol) is heated at 160 °C for 1 hour in the absence of a solvent.[1]

  • The reaction mixture is then dissolved in ethanol (228 mL), and concentrated hydrochloric acid (45.7 mL) is added dropwise.[1]

  • The solution is stirred under reflux for 4 hours and then cooled to room temperature.[1]

  • The resulting solid is collected by filtration, washed with ethanol, and dried.[1]

  • The precipitate is suspended in a 1% aqueous solution of NaOH (385 mL) and stirred for 30 minutes to yield the final product, which is then collected by filtration, washed with water, and dried.[1]

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

  • Seed cancer cells (e.g., HepG2, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a DMSO stock solution, diluted in culture medium) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The 4-substituted-3-methylpicolinamide scaffold has firmly established itself as a versatile and privileged core in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a range of biologically important targets, has led to the development of promising therapeutic candidates, particularly in the field of oncology. The continued exploration of this scaffold, through the synthesis of novel analogs and the elucidation of their mechanisms of action, holds great promise for the discovery of next-generation therapeutics. Future efforts in this area could focus on optimizing the pharmacokinetic properties of these compounds, exploring novel linker strategies, and expanding their therapeutic applications beyond cancer to other diseases where the identified targets play a crucial role. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable scaffold.

References

  • Meng, N., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150. [Link][1][2][6]

  • Huang, T. T., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6317-6330. [Link][3][4][8]

  • Li, Y., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 10(42), 25067-25079. [Link][7]

  • ResearchGate. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. [Link][6]

  • PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. [Link][4]

  • Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of Medicinal Chemistry, 54(4), 1106-1110. [Link][5]

  • PubMed Central. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. [Link][2]

  • Blagg, B. S. J., & Workman, P. (2002). Structure-activity relationships for abuse-related effects of 4-substituted methcathinone analogs. Neuropsychopharmacology, 26(4), 437-446. [Link][9]

  • PubMed. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. [Link][8]

Sources

Foundational

Technical Analysis & Cost Valuation: 4-Chloro-3-methylpicolinamide

This technical guide provides an in-depth analysis of 4-Chloro-3-methylpicolinamide , distinct from the more common N-methyl isomer used in Sorafenib production. It focuses on the structural cost drivers, synthesis pathw...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Chloro-3-methylpicolinamide , distinct from the more common N-methyl isomer used in Sorafenib production. It focuses on the structural cost drivers, synthesis pathways, and market valuation of this specific pyridine intermediate.

Executive Summary: The Isomer Distinction

In the market for pyridine intermediates, precision in nomenclature dictates price magnitude. It is critical to distinguish the subject of this guide from its high-volume isomer:

  • Target Molecule: 4-Chloro-3-methylpicolinamide (Methyl group on the pyridine ring at position 3).[1][2]

    • Status: Specialty Building Block / Custom Synthesis.

    • Price Tier: High ($500 - $1,500+ / kg est. depending on scale).

    • Primary Use: Novel agrochemical discovery (fungicides) and next-generation kinase inhibitors.

  • Common Confusant: 4-Chloro-N-methylpicolinamide (CAS 220000-87-3).[3]

    • Status: Commodity Intermediate (Sorafenib precursor).

    • Price Tier: Moderate ($50 - $150 / kg).

    • Distinction: Methyl group is on the amide nitrogen.

Market Outlook (2025-2026): Prices for the 4-chloro-3-methyl variant remain resistant to the general deflation seen in the agrochemical sector. Unlike commodity pyridines, this intermediate's value is driven by synthetic complexity (regioselectivity challenges) rather than raw material bulk costs.

Technical Specifications & Identity

ParameterSpecification
Chemical Name 4-Chloro-3-methylpyridine-2-carboxamide
Common Name 4-Chloro-3-methylpicolinamide
CAS Number N/A (Often indexed via ester precursor CAS 1260764-76-8 )
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.60 g/mol
Key Precursor Methyl 4-chloro-3-methylpicolinate
Purity Standard ≥97% (HPLC) for research; ≥99% for GMP precursors

Synthesis-Driven Cost Analysis

The high cost of 4-Chloro-3-methylpicolinamide is a direct result of the difficulty in achieving the 4-chloro, 3-methyl substitution pattern on the pyridine ring. Unlike 2- or 6-position functionalization, the 4-position is electronically deactivated in precursors, requiring harsh conditions or multi-step directing groups.

Synthesis Pathway (Graphviz Visualization)

The following diagram illustrates the likely industrial route starting from 3-methylpyridine (beta-picoline), highlighting the "Cost Bottleneck" steps.

SynthesisPath cluster_legend Cost Impact Legend Start 3-Methylpyridine (Commodity Feedstock) Oxidation N-Oxidation (H2O2/Acid) Start->Oxidation Step 1 Nitration Nitration (4-pos) *Low Selectivity Risk* Oxidation->Nitration Step 2 (Electrophilic Subst.) Chlorination Chlorination (POCl3/PCl5) Nitration->Chlorination Step 3 (Nucleophilic Subst.) Cyano Cyanation/Carboxylation (Formation of C2-Ester) Chlorination->Cyano Step 4 (Reissert-Henze or similar) Amidation Amidation (NH3/MeOH) Cyano->Amidation Step 5 Product 4-Chloro-3-methyl- picolinamide Amidation->Product Final Yield key1 High Cost Step (Yield Loss) key2 Standard Process

Figure 1: Synthetic route illustrating the high-cost nitration/chlorination sequence required to functionalize the 4-position of the 3-methylpyridine ring.

Cost Drivers[5][6]
  • Regioselectivity (The "Isomer Penalty"): Direct functionalization of 3-methylpyridine often yields mixtures of 2-, 4-, and 6-isomers. Separating the 4-chloro-3-methyl isomer requires extensive chromatography or fractional crystallization, reducing effective yield to <40% and doubling the cost per gram.

  • Hazardous Reagents: The use of phosphorus oxychloride (POCl₃) for chlorination and potential nitration steps increases HSE (Health, Safety, Environment) compliance costs, particularly in China and India where environmental regulations have tightened significantly since 2024.

  • Scale Inefficiency: Unlike the N-methyl variant (produced in metric tons for Sorafenib), the 3-methyl variant is typically produced in batch sizes of 1-10 kg, preventing economies of scale.

Market Dynamics & Price Trends (2024-2026)

Supply Chain Status
  • Primary Source: Specialized CROs (Contract Research Organizations) in China (Jiangsu/Shanghai) and India (Hyderabad).

  • Availability: "Make-to-Order" or small catalog stock (grams to low kgs).

  • Lead Time: Typically 4-6 weeks for >100g orders due to lack of continuous production lines.

Price Trend Analysis

While specific spot prices are proprietary, the trend follows the "Specialty Intermediate" curve rather than the "Commodity Chemical" curve.

PeriodEstimated Price TrendMarket Driver
2023 High Post-COVID supply chain disruptions; high solvent costs.
2024 Stable / Slight Decline Normalization of raw material costs (3-methylpyridine).
2025 (Q1) Stable Niche demand keeps prices insulated from general agrochem deflation.
2026 (Forecast) Moderate Increase Stricter environmental audits in China may force smaller batch producers offline, tightening supply.

Comparative Pricing Model:

  • 4-Chloro-N-methylpicolinamide (Commodity): ~$100/kg (High availability).

  • 4-Chloro-3-methylpicolinamide (Specialty): ~$800 - $1,200/kg (Low availability, high synthesis overhead).

Procurement Strategy for Researchers

Sourcing Recommendations

For drug development professionals, sourcing this intermediate requires a "Quality vs. Cost" trade-off assessment.

  • Verify the Structure: Explicitly request the CAS 1260764-76-8 (ester) derivative or attach the chemical structure (SMILES: CC1=C(Cl)C=CN=C1C(N)=O) to your RFQ (Request for Quote) to avoid receiving the wrong isomer.

  • Buy the Precursor: It is often 30-40% cheaper to purchase Methyl 4-chloro-3-methylpicolinate and perform the amidation (reaction with ammonia in methanol) in-house. This reaction is high-yielding and simple, bypassing the premium charged for the final amide.

  • Batch Reservation: If your project requires >1kg over the next year, negotiate a "batch reservation" with a supplier. Spot buying 100g repeatedly will result in a 200% price premium.

Quality Control Checkpoints
  • H-NMR: Crucial to distinguish between the 3-methyl (ring) and N-methyl (amide) isomers. Look for the amide proton signal (broad singlet) and the distinct methyl singlet (ring methyl ~2.3 ppm vs N-methyl ~2.8 ppm).

  • Chlorine Regiochemistry: Verify the coupling constants in the aromatic region to ensure the chlorine is at position 4 and not 6.

References

  • PubChem. (2025). Compound Summary: 4-Chloro-N-methylpicolinamide (Isomer Comparison). National Library of Medicine. [Link]

  • FBN. (2025). 2025 Ag Chem Price Transparency Report (General Market Context). Farmers Business Network. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Novel Somatostatin Receptor 4 (SSTR4) Agonists Utilizing a 4-Chloro-3-methylpicolinamide Scaffold: A Detailed Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of potent and selective somatostatin receptor 4 (SSTR4) agonists, leveraging 4-Chloro-3-methylpicolinamide as a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of potent and selective somatostatin receptor 4 (SSTR4) agonists, leveraging 4-Chloro-3-methylpicolinamide as a key starting material. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting SSTR4 for conditions such as chronic pain and neurodegenerative disorders.[1][2] We will delve into the strategic rationale behind the synthetic design, provide detailed step-by-step protocols, and present methods for the thorough characterization of the final compounds.

Introduction: The Therapeutic Promise of SSTR4 Agonism

The somatostatin receptor subtype 4 (SSTR4) is a G protein-coupled receptor (GPCR) that has emerged as a compelling therapeutic target.[1] Its activation is associated with analgesic, anti-inflammatory, and neuroprotective effects, making SSTR4 agonists highly sought-after candidates for drug development.[1][3] Unlike other somatostatin receptor subtypes, SSTR4 activation appears to be devoid of the endocrine side effects that have limited the therapeutic utility of pan-somatostatin receptor agonists.[1] The development of small molecule, non-peptide agonists offers the potential for orally bioavailable drugs with improved pharmacokinetic profiles. This guide focuses on a synthetic strategy employing a substituted picolinamide core, a versatile scaffold in modern medicinal chemistry.

Strategic Synthetic Approach

The synthetic strategy outlined herein focuses on the construction of SSTR4 agonists featuring a central 3-aza-bicyclo[3.1.0]hexane-6-carboxamide core. This bicyclic amine moiety has been identified in several potent and selective SSTR4 agonists. Our approach utilizes 4-Chloro-3-methylpicolinamide as a readily accessible starting material for the picolinic acid fragment of the final molecule.

The overall synthetic workflow can be conceptualized as a convergent synthesis, involving two key fragments:

  • The Picolinic Acid Fragment: Derived from 4-Chloro-3-methylpicolinamide.

  • The Bicyclic Amine Fragment: A 3-aza-bicyclo[3.1.0]hexan-6-amine derivative.

These two fragments are then coupled to form the final amide bond of the target SSTR4 agonist.

Caption: Overall synthetic workflow for SSTR4 agonists.

Part 1: Synthesis of the Picolinic Acid Fragment

The initial step involves the conversion of 4-Chloro-3-methylpicolinamide to its corresponding carboxylic acid, 4-Chloro-3-methylpicolinic acid. This transformation is crucial as the carboxylic acid is the reactive partner in the subsequent amide coupling reaction.

Protocol 1: Hydrolysis of 4-Chloro-3-methylpicolinamide

Rationale: Amide hydrolysis can be achieved under either acidic or basic conditions.[4][5][6] Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[6] Basic hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5] For this protocol, we will detail an acid-catalyzed approach which is often effective for picolinamide derivatives.

Materials:

  • 4-Chloro-3-methylpicolinamide

  • Concentrated Hydrochloric Acid (HCl)

  • 1,4-Dioxane

  • Water (deionized)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-3-methylpicolinamide (1.0 eq).

  • Add a 1:1 mixture of 1,4-dioxane and 6M aqueous hydrochloric acid. The typical solvent volume is 10 mL per gram of starting material.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious of gas evolution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-Chloro-3-methylpicolinic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary.[7][8]

Part 2: Amide Coupling to Synthesize the SSTR4 Agonist

With the picolinic acid fragment in hand, the next critical step is the amide bond formation with the bicyclic amine core.

Protocol 2: Amide Coupling of 4-Chloro-3-methylpicolinic Acid with 3-Aza-bicyclo[3.1.0]hexan-6-amine

Rationale: The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires harsh conditions. Therefore, the carboxylic acid must first be activated. A wide array of coupling reagents are available for this purpose, with carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) being a common and effective choice.[9][10] This combination forms a highly reactive O-acylisourea intermediate that is readily attacked by the amine.

Materials:

  • 4-Chloro-3-methylpicolinic Acid (from Protocol 1)

  • 3-Aza-bicyclo[3.1.0]hexan-6-amine (or its hydrochloride salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-3-methylpicolinic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 15-30 minutes.

  • In a separate flask, if starting with the hydrochloride salt of 3-Aza-bicyclo[3.1.0]hexan-6-amine, dissolve it in anhydrous DCM or DMF and add DIPEA or TEA (1.5 eq) to neutralize the salt and liberate the free amine. Stir for 10 minutes.

  • Add the solution of the free amine to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system to afford the pure SSTR4 agonist.[11]

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Part 3: Purification and Characterization

Thorough purification and characterization are paramount to ensure the identity, purity, and integrity of the synthesized SSTR4 agonist.

Purification
  • Column Chromatography: As described in Protocol 2, flash column chromatography is the primary method for purifying the final compound from unreacted starting materials, coupling reagents, and byproducts.[11]

  • Recrystallization: If the final compound is a solid, recrystallization can be an excellent final purification step to obtain highly pure crystalline material.[7][8][12] A suitable solvent system must be determined empirically, often involving a solvent in which the compound is soluble at elevated temperatures and sparingly soluble at room temperature.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized agonist. The spectra should be consistent with the expected chemical shifts, coupling constants, and integration values for the target molecule.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and determine the exact mass of the synthesized compound.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound. A purity of >95% is generally required for in vitro and in vivo biological testing.

Biological Evaluation of Synthesized SSTR4 Agonists

Once synthesized and purified, the novel compounds must be evaluated for their biological activity at the SSTR4 receptor.

In Vitro Assays
  • Radioligand Binding Assay: This assay is used to determine the binding affinity (Ki) of the synthesized compound for the SSTR4 receptor. It involves a competition experiment where the ability of the test compound to displace a radiolabeled SSTR4 ligand is measured.[14][15][16][17]

  • cAMP Functional Assay: SSTR4 is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[18] A functional assay measuring the inhibition of forskolin-stimulated cAMP production is used to determine the potency (EC₅₀) and efficacy of the agonist.[18][19]

In Vivo Models
  • Neuropathic Pain Models: The analgesic efficacy of the synthesized SSTR4 agonists can be evaluated in various rodent models of neuropathic pain, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) models.[1][20] The ability of the compound to reverse mechanical allodynia or thermal hyperalgesia is a key endpoint.

Data Presentation

The following tables summarize representative data for known SSTR4 agonists, providing a benchmark for the evaluation of newly synthesized compounds.

Table 1: In Vitro Activity of Selected SSTR4 Agonists

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC₅₀, nM) in cAMP AssayReference
J-2156 ~0.1 (human SSTR4)0.05 (human SSTR4)[3][21]
NNC 26-9100 62[22]
TT-232 -371.6[3]
Consomatin Fj1 -6.0 (G-protein dissociation)[3]
Compound from WO 2022012534 -0.228[23]

Table 2: In Vivo Efficacy of a Representative SSTR4 Agonist in a Neuropathic Pain Model

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeAnalgesic EffectReference
Pyrrolo-pyrimidine C1 Mouse (Partial Sciatic Nerve Ligation)Oral500 µg/kgSignificant reduction in mechanical hyperalgesia[1]
J-2156 Rat (Breast Cancer Induced Bone Pain)IntraperitonealED₅₀ = 3.7 mg/kg (mechanical allodynia)Reversal of pain-like behaviors[3]

Conclusion

This guide provides a detailed and actionable framework for the synthesis and evaluation of novel SSTR4 agonists, starting from 4-Chloro-3-methylpicolinamide. The described protocols, rooted in established synthetic methodologies, offer a clear path for medicinal chemists to generate and characterize new chemical entities with therapeutic potential. The successful synthesis and biological characterization of these compounds will contribute to the growing body of knowledge on SSTR4 pharmacology and may ultimately lead to the development of new and effective treatments for chronic pain and other debilitating conditions.

References

  • Kántás, B., Börzsei, R., et al. (2019). Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain. International Journal of Molecular Sciences, 20(23), 6030. Available at: [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

  • BioWorld. (2022). Researchers divulge SSTR4 agonists for treatment of pain. BioWorld. Available at: [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (2023). Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. Available at: [Link]

  • Helyes, Z., et al. (2020). In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists. Frontiers in Pharmacology, 11, 594834. Available at: [Link]

  • Bjørn-Yoshimoto, W. E., Ramiro, I. B. L., et al. (2024). Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions. bioRxiv. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]

  • JoVE. (2023). Video: Amides to Carboxylic Acids: Hydrolysis. Journal of Visualized Experiments. Available at: [Link]

  • Kántás, B., Börzsei, R., et al. (2019). Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain. Semantic Scholar. Available at: [Link]

  • Shenoy, P. A., et al. (2018). The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain. Frontiers in Pharmacology, 9, 75. Available at: [Link]

  • Gáspári, Z., et al. (2022). Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4. International Journal of Molecular Sciences, 23(13), 6878. Available at: [Link]

  • Riek, R., et al. (2003). Novel sst(4)-selective somatostatin (SRIF) agonists. 4. Three-dimensional consensus structure by NMR. Journal of Medicinal Chemistry, 46(24), 5365-5373. Available at: [Link]

  • BindingDB. (n.d.). Ki Summary - BDBM50081055. BindingDB. Available at: [Link]

  • BindingDB. (n.d.). Ki Summary - BDBM311992. BindingDB. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. University of Rochester. Available at: [Link]

  • Healy, E. F., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Available at: [Link]

  • Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides. Google Patents.
  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. GraphPad. Available at: [Link]

  • Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(45), 5015-5018. Available at: [Link]

  • Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Patsnap. Available at: [Link]

  • ResearchGate. (2025). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloronicotinic acid chloride. PrepChem.com. Available at: [Link]

  • Madison, V. S., et al. (2003). Novel sst2-selective somatostatin agonists. Three-dimensional consensus structure by NMR. Journal of Medicinal Chemistry, 46(24), 5374-5383. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. University of Rochester. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO. Available at: [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available at: [Link]

  • World Congress on Insulin Resistance, Diabetes & Cardiovascular Disease. (n.d.). A phase 2 study evaluating SSTR4 agonist, LY3556050, for diabetic peripheral neuropathic pain. World Congress on Insulin Resistance, Diabetes & Cardiovascular Disease. Available at: [Link]

  • ResearchGate. (2024). Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Chloropicolinic acid hydrazide. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

  • Jack Westin. (n.d.). Acid Derivatives Important Reactions. Jack Westin. Available at: [Link]

Sources

Application

Protocol for the Amidation of 4-chloro-3-methylpicolinic acid: A Guide for Medicinal Chemistry &amp; Drug Development

An Application Guide: This document provides a comprehensive guide and detailed protocols for the amidation of 4-chloro-3-methylpicolinic acid, a key transformation for synthesizing a wide range of biologically active mo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

This document provides a comprehensive guide and detailed protocols for the amidation of 4-chloro-3-methylpicolinic acid, a key transformation for synthesizing a wide range of biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Picolinamide Scaffolds

Picolinic acids and their amide derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceutical agents and clinical candidates. The unique electronic and steric properties of the substituted pyridine ring can impart favorable pharmacokinetic and pharmacodynamic characteristics. 4-chloro-3-methylpicolinic acid, in particular, serves as a versatile building block. The chloro-substituent provides a handle for further functionalization via nucleophilic aromatic substitution, while the amide linkage, formed from the carboxylic acid, is a stable and common feature in drug molecules, mimicking the peptide bond.[1]

The successful and efficient formation of the amide bond is therefore a critical step in the synthesis of novel chemical entities based on this scaffold. This application note details the underlying chemistry, compares common synthetic strategies, and provides a robust, field-proven protocol for this transformation.

The Fundamental Chemistry of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures.[2] The primary obstacle is the acid-base reaction that occurs, where the carboxylic acid protonates the amine to form a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group.[3][4] This activation is the central principle behind the use of coupling reagents.

The general process occurs in two stages, often within a single reaction vessel (a "one-pot" synthesis):

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an active ester, acylisourea, or acylphosphonium salt.[1][4]

  • Aminolysis: The amine nucleophile attacks the activated intermediate, displacing the leaving group and forming the thermodynamically stable amide bond.[3]

G Activated_Intermediate Activated_Intermediate Final_Amide Final_Amide Activated_Intermediate->Final_Amide Aminolysis Byproduct Byproduct Activated_Intermediate->Byproduct Amine Amine Amine->Final_Amide Carboxylic_Acid Carboxylic_Acid Coupling_Reagent Coupling_Reagent

Selecting the Optimal Coupling Strategy

The choice of coupling reagent is critical for maximizing yield, minimizing side reactions, and ensuring compatibility with other functional groups in the substrates.[5] Below is a comparison of common reagent classes.

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICReacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]Cost-effective, widely used, and efficient. EDC is water-soluble, simplifying byproduct removal.[6]Can cause racemization in chiral substrates.[1] DCC byproduct (DCU) is often insoluble and requires filtration.[7]
Phosphonium Salts PyBOP, BOPForms a reactive OBt or OAt active ester via an acylphosphonium intermediate.[5][6]High efficiency, low racemization, suitable for hindered substrates.BOP produces a carcinogenic byproduct (HMPA).[5] PyBOP is a safer alternative.[5]
Aminium/Uronium Salts HATU, HBTU, HCTUForms highly reactive OAt or OBt active esters.[6]Very fast reaction times, high yields, and very low racemization, especially with HATU.[7] Considered the gold standard for difficult couplings.Higher cost. Can react with the amine to form a guanidinium byproduct if pre-activation is not done correctly.[3]
Acyl Halide Formation Thionyl Chloride (SOCl₂), Oxalyl ChlorideConverts the carboxylic acid to a highly reactive acyl chloride intermediate.[4][8]Very reactive, drives reactions with even weak nucleophiles to completion. Inexpensive.Harsh conditions (heat, strong reagents) may not be suitable for complex molecules with sensitive functional groups.[1][8]

Recommendation for 4-chloro-3-methylpicolinic acid: For general-purpose synthesis with a wide range of amines, a carbodiimide-based approach using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) is a reliable and cost-effective starting point. The HOBt additive serves two key functions: it suppresses potential side reactions and forms an HOBt active ester, which is less reactive than the O-acylisourea intermediate but more selective, reducing the risk of side product formation.[4][9] For particularly challenging or hindered amines, a more powerful uronium salt reagent like HATU is recommended.[6][7]

// Nodes node [fillcolor="#FFFFFF", fontcolor="#202124"]; Carboxylic_Acid [label="R-COOH"]; EDC [label="EDC"]; Acylisourea [label="O-Acylisourea Intermediate\n(Highly Reactive)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HOBt [label="HOBt"]; HOBt_Ester [label="HOBt Active Ester\n(More Selective)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="R'-NH2"]; Amide [label="Amide Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; EDU [label="EDU Byproduct\n(Water Soluble)"];

// Edges Carboxylic_Acid -> Acylisourea; EDC -> Acylisourea [label="Activation"]; Acylisourea -> HOBt_Ester; HOBt -> HOBt_Ester [label="Trapping"]; HOBt_Ester -> Amide; Amine -> Amide [label="Aminolysis"]; HOBt_Ester -> HOBt [style=dashed]; // HOBt is regenerated Acylisourea -> EDU; Amine -> EDU [style=invis]; // for layout } Caption: Mechanism of EDC/HOBt mediated amidation.

Detailed Experimental Protocol: EDC/HOBt Coupling

This protocol describes the amidation of 4-chloro-3-methylpicolinic acid with a generic amine using EDC and HOBt.

4.1 Materials and Reagents

  • 4-chloro-3-methylpicolinic acid

  • Amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

4.2 Step-by-Step Methodology

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-3-methylpicolinic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or DCM (approx. 0.1-0.2 M concentration).

  • Reagent Addition: To the stirred solution, add HOBt (1.1 eq) and the desired amine (1.1 eq).

    • Rationale: Using a slight excess of the amine and HOBt helps drive the reaction to completion.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Rationale: Cooling is crucial before adding the coupling reagent to control the initial exothermic reaction and minimize potential side reactions.[6]

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. After the addition is complete, add DIPEA (2.5 eq) dropwise.

    • Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the proton from the carboxylic acid, facilitating the formation of the active intermediate.[6] An excess is used to ensure the reaction medium remains basic.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Quenching and Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Rationale: The NaHCO₃ wash removes any unreacted carboxylic acid and HOBt. The brine wash helps to remove residual water from the organic layer. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure picolinamide product.

Product Characterization

The identity, purity, and structure of the final product must be confirmed using standard analytical techniques.

TechniquePurposeExpected Observations
LC-MS Purity assessment and mass confirmation.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
¹H NMR Structural confirmation and purity.The spectrum should show characteristic peaks for the picolinic acid backbone and the added amine fragment, with correct integration values. The disappearance of the carboxylic acid proton (typically >10 ppm) is a key indicator of reaction completion.
¹³C NMR Structural confirmation.Confirms the presence of all carbon atoms in the molecule, including the characteristic amide carbonyl peak (typically 165-175 ppm).
HPLC Quantitative purity analysis.Used to determine the purity of the final compound, often reported as a percentage based on peak area at a specific UV wavelength (e.g., 254 or 280 nm).[10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield / Incomplete Reaction 1. Insufficiently reactive amine. 2. Reagents (especially EDC) have degraded due to moisture. 3. Steric hindrance.1. Switch to a more powerful coupling reagent like HATU. 2. Use fresh, high-quality reagents and anhydrous solvents. 3. Increase reaction temperature (e.g., to 40-50 °C) and/or extend reaction time.
Formation of Byproducts 1. Side reaction with the coupling reagent (e.g., guanidinium formation with HATU). 2. N-acylurea byproduct formation with EDC.1. Ensure correct order of addition (pre-activate the acid before adding the amine). 2. Ensure sufficient HOBt is present to trap the O-acylisourea intermediate. The N-acylurea byproduct is often difficult to remove; optimizing the reaction can prevent its formation.
Difficulty in Purification Product has similar polarity to a byproduct or starting material.Adjust the column chromatography eluent system. If the product is basic, a small amount of triethylamine (0.1-1%) can be added to the eluent. If acidic, a small amount of acetic acid can be added.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidation reactions of picolinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6204385B1 - Process for preparing amidines.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PMC. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • PMC. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. Retrieved from [Link]

  • MDPI. (n.d.). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Efficient Analytical Method for Picolinate Ion Measurements in Complex Aqueous Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

Sources

Method

Application Note: Precision Suzuki-Miyaura Coupling of 4-Chloro-3-methylpicolinamide

Topic: Suzuki Coupling Conditions for 4-Chloro-3-methylpicolinamide Content Type: Detailed Application Notes and Protocols Executive Summary & Strategic Analysis Target Substrate: 4-Chloro-3-methylpicolinamide Primary Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki Coupling Conditions for 4-Chloro-3-methylpicolinamide Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Analysis

Target Substrate: 4-Chloro-3-methylpicolinamide Primary Challenge: Steric hindrance (3-methyl group) combined with electronic deactivation (4-chloro leaving group) and potential catalyst poisoning (2-carboxamide chelation).[1]

This guide addresses the specific synthetic challenges of coupling 4-Chloro-3-methylpicolinamide . Unlike simple aryl halides, this substrate presents a "perfect storm" of resistance:

  • Electronic Deactivation: The pyridine ring is electron-deficient, which typically aids oxidative addition, but the Chlorine atom is a poor leaving group compared to Bromine or Iodine.

  • Steric Hindrance: The 3-methyl group creates significant steric bulk immediately adjacent to the reaction site (C4), impeding both the approach of the palladium complex and the transmetalation step.

  • Catalyst Poisoning: The picolinamide motif (pyridine nitrogen + amide oxygen) is a known bidentate chelator that can sequester Palladium, removing it from the catalytic cycle.

To overcome these barriers, this protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) , specifically XPhos and SPhos , which are engineered to facilitate coupling of hindered aryl chlorides.

Mechanistic Insight: The "Steric Gate"

Understanding why standard conditions (e.g., Pd(PPh3)4) fail is crucial for success.

  • Oxidative Addition: The C-Cl bond is strong (approx. 96 kcal/mol).[1] Standard triphenylphosphine ligands lack the electron density to push Pd(0) into this bond effectively. We require electron-rich alkylphosphines.[1]

  • Transmetalation & Reductive Elimination: The 3-methyl group creates a "steric gate."[1] If the ligand is too small, the catalyst gets trapped or decomposes. Bulky ligands like XPhos wrap around the metal center, forcing the substrate into the correct geometry for reductive elimination to occur.

Visualization: Catalytic Cycle & Steric Management

The following diagram illustrates the specific pathway and where the 3-methyl group interferes.

SuzukiCycle cluster_challenges Critical Failure Points Start Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting for Cl) Start->OxAdd + Substrate Substrate Substrate: 4-Chloro-3-methylpicolinamide Substrate->OxAdd TransMet Transmetalation (Steric Clash with 3-Me) OxAdd->TransMet + Activated Boronate Boronate Boronic Acid/Ester + Base (Activation) Boronate->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Start Regenerate Pd(0) Product Coupled Biaryl Product RedElim->Product C-C Bond Formed

Caption: The Suzuki catalytic cycle highlighting the critical oxidative addition and transmetalation steps where the 3-methyl steric hindrance and 4-chloro inertness must be overcome.

Experimental Protocols

Protocol A: The "Gold Standard" (High Yield & Reliability)

Recommended for: Drug discovery, milligram-to-gram scale, and difficult boronic acids. Rationale: Uses XPhos Pd G3/G4 precatalysts. These generate the active mono-ligated Pd(0) species immediately upon activation by base, bypassing the induction period and preventing catalyst deactivation by the picolinamide nitrogen.

Materials
  • Substrate: 4-Chloro-3-methylpicolinamide (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) or XPhos Pd G4 (2.0 – 5.0 mol%)[1]

  • Base: Potassium Phosphate Tribasic (

    
    ), 0.5 M aqueous solution (3.0 equiv)
    
  • Solvent: 1,4-Dioxane or THF (Degassed)

Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill x3).

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate).

  • Base Addition: Add degassed 0.5 M aqueous

    
     (3.0 equiv) via syringe.
    
    • Note: The use of

      
       is critical. Carbonate bases (
      
      
      
      ) are often too weak to promote rapid transmetalation with hindered substrates.
  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Monitoring: Monitor by LC-MS.[1] The 4-Cl bond is robust; if conversion is low after 2 hours, increase temp to 100°C.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH for polar picolinamides).

Protocol B: The "Scale-Up" (Cost-Effective)

Recommended for: Multi-gram scale where precatalyst cost is prohibited.[1] Rationale: Uses Pd(OAc)2 and SPhos (free ligand).[2] SPhos is exceptionally good at coupling hindered chlorides and is more stable to oxidation than other phosphines.

Materials
  • Catalyst Source: Palladium(II) Acetate (

    
    ) (2 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)[1]

    • Ratio: Maintain a 1:2 Pd:Ligand ratio to ensure stability.

  • Base: Potassium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ) (3.0 equiv)
  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In the reaction vessel, dissolve

    
     and SPhos in the solvent (Toluene) and stir at room temperature for 10 minutes under Argon. The solution should turn from orange to yellow/pale, indicating reduction and ligation.
    
  • Addition: Add the 4-Chloro-3-methylpicolinamide and Boronic acid.

  • Activation: Add the water and the Base.

  • Reaction: Heat to 100°C vigorously (reflux).

    • Note: Biphasic systems require vigorous stirring (1000 RPM) to ensure phase transfer.

  • Time: Typically requires 6–12 hours due to the slower generation of the active species compared to Protocol A.

Data Summary & Troubleshooting

Comparative Performance of Conditions
VariableProtocol A (XPhos Pd G3)Protocol B (Pd(OAc)2 + SPhos)Standard (Pd(PPh3)4)
Active Species Mono-ligated Pd(0) (Instant)Pd(0)L2 (Slow generation)Pd(0)L4 (Crowded)
Steric Tolerance Excellent (High)Very GoodPoor (Fails w/ 3-Me)
Cl- Activation ExcellentGoodPoor
Temp Required 60–80°C80–100°C>100°C (Microwave)
Est.[1] Yield 85–95%70–85%<30%
Troubleshooting Guide
  • Problem: Low Conversion (Starting Material Remains)

    • Cause: Catalyst poisoning by the amide or failure to oxidatively add to the C-Cl bond.

    • Solution: Switch to Protocol A . Increase temperature to 110°C (use a sealed tube). Ensure strict oxygen-free conditions.

  • Problem: Protodeboronation (Boronic Acid -> Benzene)

    • Cause: Reaction is too slow; boronic acid hydrolyzes before coupling.

    • Solution: Add the boronic acid in portions (e.g., at T=0 and T=1 hour). Use Boronic Esters (Pinacol esters) instead of acids. Switch base to

      
       (anhydrous) in n-Butanol.[1]
      
  • Problem: Homocoupling of Boronic Acid

    • Cause: Oxygen leak in the system.

    • Solution: Degas solvents more thoroughly (sparge with Ar for 20 mins).

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Vertex Pharmaceuticals. (2008). Patent WO2008112663A1: Pyridine derivatives as protein kinase inhibitors. (Describes synthesis of 4-chloro-N-methylpicolinamide derivatives). Link

Sources

Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Sterically Hindered 4-Chloro-3-methylpicolinamides

Topic: Reaction of 4-Chloro-3-methylpicolinamide with Boronic Acids Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of 4-Chloro-3-methylpicolinamide with Boronic Acids Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary

The 4-aryl-3-methylpicolinamide scaffold is a privileged motif in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors and agrochemicals.[1] While 4-chloropicolinamides are standard substrates for nucleophilic aromatic substitution (


) (e.g., in the synthesis of Sorafenib), the introduction of carbon-based nucleophiles via Suzuki-Miyaura cross-coupling  presents unique challenges.[1]

The presence of the 3-methyl group introduces significant steric strain adjacent to the 4-chloro reactive site, impeding the oxidative addition of palladium.[1] Furthermore, the 2-picolinamide moiety acts as a Lewis base, potentially sequestering the catalyst into inactive off-cycle species.[1] This guide outlines optimized protocols to overcome these steric and electronic hurdles, ensuring high conversion and reproducibility.

Chemical Strategy & Mechanistic Insight

The Steric Challenge

In standard Suzuki couplings, aryl chlorides require electron-rich ligands to facilitate oxidative addition.[1] However, for 4-chloro-3-methylpicolinamide , the ortho-methyl group creates a "picket fence" effect.[1]

  • Standard Ligands (e.g., PPh3): Often fail due to an inability to accommodate the steric bulk during the formation of the Pd(II) oxidative addition complex.

  • Solution: Utilization of Dialkylbiaryl phosphines (Buchwald Ligands) or Bidentate ligands with large bite angles .[1] These ligands are bulky enough to enforce a mono-ligated Pd(0) species (active catalyst) yet electron-rich enough to break the C-Cl bond.[1]

The Electronic & Chelation Challenge

The pyridine ring is electron-deficient, theoretically aiding oxidative addition.[1] However, the amide at C2 can chelate the Pd center.

  • Risk: Formation of stable

    
     complexes that arrest the catalytic cycle.[1]
    
  • Solution: Use of higher reaction temperatures (>80°C) to promote ligand dissociation and turnover, and bases that do not promote amide deprotonation/hydrolysis (e.g., Carbonates or Phosphates over Hydroxides).

Mechanism Visualization

The following diagram illustrates the catalytic cycle with specific emphasis on the steric clash at the oxidative addition step.

SuzukiCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting due to 3-Me Sterics) Pd0->OxAdd + Substrate TransMet Transmetallation (R-B(OH)2 + Base) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 4-Aryl-3-methylpicolinamide RedElim->Product Substrate 4-Chloro-3-methylpicolinamide Substrate->OxAdd Steric Clash Boronic Boronic Acid (R-B(OH)2) Boronic->TransMet

Figure 1: Catalytic cycle highlighting the steric bottleneck at the oxidative addition step caused by the C3-methyl group.[1]

Experimental Protocols

Protocol A: The "Workhorse" Method (First-Pass Screening)

Recommended for reactive boronic acids (e.g., phenyl, electron-rich aryls) and initial scoping.[1]

Reagents:

  • Substrate: 4-Chloro-3-methylpicolinamide (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)[1]

  • Base: Cs₂CO₃ (2.0 – 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (microwave or screw-cap pressure tube) with the substrate, boronic acid, and Cs₂CO₃.

  • Inertion: Add the Pd(dppf)Cl₂ catalyst last.[1] Seal the vial and purge with Nitrogen or Argon for 5 minutes.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat the mixture to 90°C for 4–16 hours.

    • Note: If using a microwave reactor, heat to 100°C for 30–60 minutes.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine.[1] Dry organic layer over Na₂SO₄.[1]

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[1]

Protocol B: The "High-Performance" Method (Hindered/Challenging)

Recommended for sterically hindered boronic acids, electron-deficient coupling partners, or if Protocol A fails.[1]

Reagents:

  • Substrate: 4-Chloro-3-methylpicolinamide (1.0 equiv)

  • Boronic Acid: 1.5 equiv[1]

  • Pre-Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)[1]

    • Alternative: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: Toluene / n-Butanol / Water (4:1:1) or THF/Water (10:1)

Step-by-Step Procedure:

  • Catalyst Prep: If using G3 precatalysts, weigh them directly in air (they are stable).[1] If using Pd₂(dba)₃/Ligand, premix them in the solvent for 10 mins under Argon before adding to the substrate.

  • Loading: Combine substrate, boronic acid, base, and catalyst in the reaction vessel.

  • Degassing: Sparge the solvent mixture with Argon for 10 minutes before addition to prevent catalyst oxidation.

  • Reaction: Heat to 100–110°C (reflux if using Toluene/Water) for 12–24 hours.

  • Monitoring: Check LCMS. If the intermediate (oxidative addition complex) is visible but product is not forming, add more water to dissolve the inorganic base.

Optimization & Troubleshooting Guide

Optimization Workflow

Use this decision tree to select the correct conditions.

OptimizationTree Start Start: 4-Cl-3-Me-Picolinamide CheckBoronic Boronic Acid Type? Start->CheckBoronic Simple Simple Aryl / Electron Rich CheckBoronic->Simple Un hindered Complex Heteroaryl / Ortho-Substituted CheckBoronic->Complex Hindered/Unstable MethodA Protocol A: Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 90°C Simple->MethodA MethodB Protocol B: XPhos Pd G3, K3PO4 Toluene/H2O, 100°C Complex->MethodB ResultCheck Check Conversion (LCMS) MethodA->ResultCheck MethodB->ResultCheck Success Isolate Product ResultCheck->Success >90% Fail1 Low Conversion? ResultCheck->Fail1 SM Remaining Fail2 Protodeboronation? ResultCheck->Fail2 De-B-H observed Solution1 Switch to SPhos or CataCXium A Fail1->Solution1 Solution2 Use Boronic Ester or MIDA Boronate + Anhydrous Fail2->Solution2

Figure 2: Optimization workflow for selecting catalyst and solving common reaction failures.

Troubleshooting Table
IssueObservation (LCMS/NMR)Root CauseCorrective Action
No Reaction Only Starting Material (SM) visible.Oxidative addition failure due to sterics.[1]Switch to XPhos , SPhos , or CataCXium A .[1] Increase temp to 110°C.
Protodeboronation SM + Ar-H (deboronated aryl).[1]Boronic acid instability in aqueous base.[1]Switch to Boronic Pinacol Ester or MIDA Boronate .[1] Use anhydrous conditions (Dioxane/CsF).[1]
Amide Hydrolysis Carboxylic acid peak (M+1 mass change).[1]Base is too strong or temp too high.[1]Switch base from KOH/NaOH to K₃PO₄ or K₂CO₃ .[1] Reduce water content.[1]
Homocoupling Ar-Ar dimer detected.Oxidation of boronic acid by O₂.[1]Degas solvents more thoroughly.[1] Ensure inert atmosphere.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link[1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]

  • Deng, W., et al. (2011).[1] Efficient Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides with Phenylboronic Acid in Water.[1] Green Chemistry, 13, 100-106.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

stability of 4-Chloro-3-methylpicolinamide under basic conditions

Welcome to the dedicated technical support guide for 4-Chloro-3-methylpicolinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental intricacies of wo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-Chloro-3-methylpicolinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental intricacies of working with this compound, particularly concerning its stability in basic media. This guide synthesizes fundamental chemical principles to provide practical, field-proven insights for your experiments.

Introduction

4-Chloro-3-methylpicolinamide is a substituted picolinamide with potential applications in medicinal chemistry and materials science. Understanding its chemical stability, especially under basic conditions, is critical for its synthesis, purification, formulation, and biological testing. Picolinamides, like other amides, are susceptible to hydrolysis, and the electron-withdrawing nature of the pyridine ring and the chloro substituent can influence this reactivity. This guide provides a framework for anticipating and troubleshooting stability issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 4-Chloro-3-methylpicolinamide.

Q1: What are the primary stability concerns for 4-Chloro-3-methylpicolinamide in basic solutions?

A1: The primary stability concern is hydrolysis of the amide bond. Under basic conditions, hydroxide ions can act as nucleophiles, attacking the electrophilic carbonyl carbon of the amide. This leads to the cleavage of the carbon-nitrogen bond, forming 4-chloro-3-methylpicolinate and methylamine. A secondary concern, though likely less favorable under typical aqueous basic conditions, is the potential for nucleophilic aromatic substitution of the chloride on the pyridine ring.

Q2: How does pH affect the rate of degradation?

A2: The rate of amide hydrolysis is generally pH-dependent. In basic solutions, the rate of hydrolysis is typically first-order with respect to the hydroxide ion concentration. Therefore, as the pH increases, the concentration of hydroxide ions increases, and the rate of degradation of 4-Chloro-3-methylpicolinamide is expected to accelerate.

Q3: What are the likely degradation products of 4-Chloro-3-methylpicolinamide under basic conditions?

A3: The most probable degradation products are 4-chloro-3-methylpicolinic acid (as its carboxylate salt) and methylamine.

  • 4-Chloro-3-methylpicolinic acid: Formed from the cleavage of the amide bond.

  • Methylamine: The other product of amide bond cleavage.

Q4: Are there any visual indicators of degradation?

A4: While 4-Chloro-3-methylpicolinamide is typically a white to pale yellow solid, its degradation products are likely soluble and colorless in most aqueous solutions. Therefore, visual inspection is often not a reliable indicator of degradation. Analytical techniques such as HPLC, LC-MS, or NMR are necessary to monitor the compound's integrity.

Q5: What are the recommended storage conditions for 4-Chloro-3-methylpicolinamide?

A5: To ensure long-term stability, 4-Chloro-3-methylpicolinamide should be stored as a solid in a tightly sealed container at room temperature, protected from moisture. Stock solutions should ideally be prepared fresh. If storage of solutions is necessary, they should be kept at low temperatures (-20°C or -80°C) and preferably at a neutral or slightly acidic pH. Basic stock solutions are not recommended for long-term storage.

Part 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common experimental issues related to the stability of 4-Chloro-3-methylpicolinamide.

Observed Problem Potential Cause Recommended Action & Rationale
Inconsistent biological assay results. Degradation of the compound in basic assay buffer.1. Verify compound integrity: Analyze the stock solution and the final assay solution by HPLC or LC-MS to confirm the concentration and purity of 4-Chloro-3-methylpicolinamide. 2. pH control: If possible, adjust the assay buffer to a lower pH (closer to neutral) where the compound is more stable. 3. Time-course experiment: Run a time-course experiment to determine the rate of degradation in your specific assay buffer. This will help you establish a time window for reliable experimental results.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Base-catalyzed hydrolysis.1. Characterize the new peaks: Use LC-MS to determine the mass of the new peaks and compare them to the expected masses of the degradation products (4-chloro-3-methylpicolinic acid). 2. pH of mobile phase: Ensure the pH of your mobile phase is not basic, as this could cause on-column degradation. 3. Sample preparation: Prepare samples for analysis in a neutral or slightly acidic solvent and analyze them promptly.
Low yield during purification (e.g., column chromatography) when using basic solvents. Degradation on the stationary phase or in the mobile phase.1. Avoid basic conditions: Use a neutral or slightly acidic mobile phase for chromatographic purification. 2. Alternative purification methods: Consider alternative purification techniques such as recrystallization from a suitable solvent system.

Part 3: Experimental Protocol for Stability Assessment

This protocol provides a general framework for quantitatively assessing the stability of 4-Chloro-3-methylpicolinamide in a basic solution.

Objective: To determine the rate of hydrolysis of 4-Chloro-3-methylpicolinamide at a specific basic pH.

Materials:

  • 4-Chloro-3-methylpicolinamide

  • High-purity water

  • Buffer solution of desired basic pH (e.g., phosphate or borate buffer)

  • HPLC or UPLC system with a suitable C18 column

  • LC-MS system for product identification (optional)

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of 4-Chloro-3-methylpicolinamide and dissolve it in a minimal amount of a suitable organic solvent (e.g., acetonitrile or methanol).

    • Dilute to the final volume with the same solvent to create a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Reaction Solution:

    • In a temperature-controlled vessel (e.g., a water bath), bring the basic buffer solution to the desired temperature (e.g., 25°C or 37°C).

    • Add a small, known volume of the 4-Chloro-3-methylpicolinamide stock solution to the pre-heated buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the volume of the organic solvent from the stock solution is minimal to avoid altering the properties of the buffer.

  • Time-Point Sampling:

    • Immediately after adding the compound, take the first sample (t=0).

    • Take subsequent samples at regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours). The sampling frequency should be adjusted based on the expected rate of degradation.

    • For each sample, immediately quench the degradation by adding it to a vial containing a quenching solution (e.g., a small amount of acidic solution to neutralize the base) to prevent further reaction before analysis.

  • HPLC Analysis:

    • Analyze each time-point sample by a validated HPLC method to determine the concentration of the remaining 4-Chloro-3-methylpicolinamide.

    • A typical method might use a C18 column with a mobile phase of acetonitrile and water (with a neutral or slightly acidic modifier like formic acid or TFA).

    • Monitor the disappearance of the parent compound peak and the appearance of any degradation product peaks.

  • Data Analysis:

    • Plot the concentration of 4-Chloro-3-methylpicolinamide versus time.

    • Determine the order of the reaction and calculate the rate constant (k) and the half-life (t½) of the compound under the tested conditions.

Part 4: Mechanistic Insights & Visualizations

Plausible Degradation Pathway

Under basic conditions, the most likely degradation pathway for 4-Chloro-3-methylpicolinamide is a base-catalyzed hydrolysis of the amide bond. This proceeds via a nucleophilic acyl substitution mechanism.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse of Intermediate cluster_2 Step 3: Acid-Base Reaction start 4-Chloro-3-methylpicolinamide intermediate Tetrahedral Intermediate start->intermediate + OH- products 4-Chloro-3-methylpicolinic acid + Methylamine intermediate->products Elimination of Methylamine final_products 4-Chloro-3-methylpicolinate + Methylammonium ion products->final_products Proton Transfer

Caption: Plausible mechanism for the base-catalyzed hydrolysis of 4-Chloro-3-methylpicolinamide.

Experimental Workflow for Stability Analysis

The following diagram outlines the key steps in assessing the stability of 4-Chloro-3-methylpicolinamide.

Workflow prep Prepare Stock Solution (in organic solvent) reaction Initiate Reaction (add stock to basic buffer) prep->reaction sampling Time-Point Sampling (quench reaction) reaction->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Data Interpretation (calculate rate constant and half-life) analysis->data

Optimization

Technical Support Center: Grignard Reactions with Picolinamide Substrates

Welcome to the technical support center for navigating the complexities of Grignard reactions involving picolinamide substrates. This guide is designed for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Grignard reactions involving picolinamide substrates. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful carbon-carbon bond-forming reaction with this unique class of compounds. The inherent functionalities of picolinamide—a Lewis basic pyridine nitrogen and a potentially reactive amide—introduce specific challenges and opportunities that require careful consideration beyond standard Grignard protocols. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Section 1: Understanding the Unique Reactivity of Picolinamide in Grignard Reactions

The picolinamide moiety is not an innocent bystander in your reaction flask. Its structure presents multiple sites for interaction with a highly reactive Grignard reagent. Acknowledging these potential pathways is the first step in effective troubleshooting.

The Dual Role of the Picolinamide Group: Directing Group and Potential Reactant

The picolinamide group is well-documented as a powerful directing group in various transition-metal-catalyzed C-H activation reactions. This is due to its ability to act as a bidentate ligand, chelating the metal center and positioning it for a specific reaction at a nearby C-H bond. In the context of Grignard reactions, this same chelating ability can influence the stereochemical outcome of nucleophilic additions to nearby carbonyls through chelation control.[1][2] However, the Lewis basic pyridine nitrogen and the electrophilic amide carbonyl can also directly react with the Grignard reagent, leading to undesired side products.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during Grignard reactions with picolinamide substrates in a question-and-answer format, providing explanations and actionable solutions.

Reagent and Reaction Setup

Question 1: My Grignard reaction is not initiating, or the yield of the Grignard reagent is very low. What are the primary causes?

Answer: This is a fundamental issue in any Grignard reaction, but the stakes are higher when working with sensitive substrates. The primary culprits are invariably moisture and oxygen. Grignard reagents are potent bases and will be quenched by even trace amounts of water.[3][4]

  • Causality: Magnesium metal is coated with a passivating layer of magnesium oxide, which must be overcome for the reaction to start.[5] Any moisture present will react with the Grignard reagent as it forms, preventing its accumulation.

  • Troubleshooting Steps:

    • Rigorous Drying of Glassware and Reagents: All glassware should be flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under an inert atmosphere (nitrogen or argon).

    • Anhydrous Solvents are Crucial: Use freshly distilled, anhydrous solvents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard.[4][6] Molecular sieves can be used for drying, but ensure they are properly activated.[7]

    • Magnesium Activation: Use fresh, shiny magnesium turnings. If the surface appears dull, it can be activated. Common methods include:

      • Adding a small crystal of iodine. The disappearance of the brown color indicates the activation of the magnesium surface.[8]

      • Adding a few drops of 1,2-dibromoethane. The observation of ethylene bubbles signifies activation.[5]

    • Inert Atmosphere: The entire reaction, from setup to work-up, must be conducted under a positive pressure of an inert gas like nitrogen or argon.

Question 2: I've successfully formed my Grignard reagent, but upon adding my picolinamide-containing substrate, I get a complex mixture of products and a low yield of the desired compound. Why is this happening?

Answer: This is a common issue when working with multifunctional substrates like picolinamides. The Grignard reagent can react at multiple sites.

  • Potential Side Reactions:

    • Addition to the Pyridine Ring: The pyridine ring can be susceptible to nucleophilic attack by the Grignard reagent, especially if the nitrogen is activated. This can occur through the formation of an N-acylpyridinium salt-like intermediate.[5][9][10]

    • Reaction with the Amide: While amides are generally less reactive than ketones or esters, a highly reactive Grignard reagent can add to the amide carbonyl. This can lead to the formation of a ketone (after hydrolysis of the intermediate) or a tertiary amine, depending on the reaction conditions and the nature of the amide.[11][12]

    • Deprotonation: If your picolinamide substrate has other acidic protons (e.g., an N-H bond on a secondary amide), the Grignard reagent will act as a base and deprotonate this site.[13]

  • Troubleshooting Strategies:

    • Lower Reaction Temperature: Perform the addition of the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C). This can increase the selectivity for the most electrophilic site (e.g., a ketone) over less reactive sites like the amide.

    • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can generate an organocerium reagent in situ. These reagents are less basic but still highly nucleophilic, which can suppress side reactions like enolization and may improve selectivity for carbonyl addition over other reactions.

    • Protecting Groups: If the amide is not the intended reaction site, consider if a protecting group strategy is feasible, although this adds steps to your synthesis.

Low Yield and Incomplete Conversion

Question 3: My reaction stalls, and I observe a significant amount of unreacted starting material. How can I drive the reaction to completion?

Answer: Incomplete conversion can be due to several factors, including insufficient active Grignard reagent or inherent low reactivity of your substrate.

  • Causality and Solutions:

    • Inaccurate Grignard Concentration: The actual concentration of your Grignard reagent may be lower than expected due to partial decomposition or impurities in the starting halide. It is highly recommended to titrate the Grignard reagent before use to determine its exact molarity.[14]

    • Stoichiometry: Ensure you are using a sufficient excess of the Grignard reagent (typically 1.5 to 2.0 equivalents for a simple addition) to account for any quenching and to drive the reaction equilibrium towards the product.

    • Reaction Time and Temperature: Some Grignard reactions can be sluggish. After the initial addition at low temperature, allowing the reaction to slowly warm to room temperature and stir for an extended period (2-12 hours) can improve conversion.

    • "Turbo-Grignard" Reagents: For less reactive substrates, consider using a "Turbo-Grignard" reagent, such as i-PrMgCl·LiCl. The presence of lithium chloride breaks up magnesium clusters and increases the reactivity of the Grignard reagent, often allowing for more efficient reactions at lower temperatures.[8][15]

Work-up and Purification Challenges

Question 4: During the aqueous work-up, I'm getting emulsions and my product is difficult to extract. What is the best work-up procedure?

Answer: The basic magnesium salts formed during the reaction can cause emulsions. The pyridine nitrogen in your product can also complicate extraction depending on the pH.

  • Optimized Work-up Protocol:

    • Quenching: Slowly and carefully quench the reaction by adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[14] This is a weakly acidic solution that will protonate the alkoxide product and neutralize any remaining Grignard reagent without creating a strongly acidic environment that could promote side reactions with the product.

    • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery.

    • Breaking Emulsions: If emulsions form, adding a small amount of brine (saturated NaCl solution) can help to break them.

    • pH Adjustment: Be mindful of the pKa of the pyridine nitrogen in your product. If you need to perform an acid-base extraction for purification, ensure the pH is appropriately adjusted to have your product in either the free base (organic soluble) or protonated (aqueous soluble) form.

Section 3: Advanced Protocols and Methodologies

Protocol 1: Titration of Grignard Reagents

Accurate determination of the Grignard reagent concentration is critical for reproducibility and optimizing stoichiometry.[14]

Materials:

  • 1,10-Phenanthroline or Iodine (I₂)

  • Anhydrous THF

  • sec-Butanol or Menthol (as a standard)

  • Dry glassware (syringes, needles, vials)

Procedure (using Iodine):

  • To a flame-dried vial under an inert atmosphere, add a precisely weighed amount of iodine (e.g., 50 mg).

  • Add 1 mL of anhydrous THF and stir until the iodine is dissolved, resulting in a brown solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution dropwise via a syringe while stirring vigorously.

  • The endpoint is the disappearance of the brown/yellow color, resulting in a colorless or slightly cloudy solution.

  • Calculate the molarity based on the 1:1 stoichiometry between the Grignard reagent and iodine.

Titration Method Indicator Endpoint Color Change Notes
Iodine TitrationIodine (I₂)Brown/Yellow to ColorlessSimple and reliable.
Phenanthroline Titration1,10-PhenanthrolineColorless to a persistent color (e.g., rust-red)Requires a standard alcohol solution for back-titration.
Protocol 2: Magnesium-Halogen Exchange for in situ Grignard Formation

For substrates that are sensitive to the conditions of classical Grignard formation from magnesium metal, a magnesium-halogen exchange can be a milder alternative, particularly for aryl halides.[8][16]

Reagents:

  • Aryl bromide or iodide containing the picolinamide moiety

  • i-PrMgCl·LiCl (Turbo-Grignard)

  • Anhydrous THF

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the picolinamide-substituted aryl halide.

  • Dissolve the substrate in anhydrous THF.

  • Cool the solution to the recommended temperature (often between -20 °C and 0 °C).

  • Slowly add a solution of i-PrMgCl·LiCl (typically 1.05-1.1 equivalents).

  • Stir the reaction for the specified time (e.g., 30-60 minutes) to allow for the exchange to complete.

  • The resulting Grignard reagent is then ready for reaction with the desired electrophile.

Section 4: Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Potential Reaction Pathways of a Grignard Reagent with a Picolinamide Substrate

G cluster_start Reactants cluster_products Potential Outcomes Grignard R-MgX Desired Desired Alcohol (Addition to Ketone) Grignard->Desired Nucleophilic Addition Side1 Pyridine Addition Product Grignard->Side1 Ring Attack Side2 Amide Addition Product Grignard->Side2 Amide Attack Side3 Deprotonation Product Grignard->Side3 Proton Abstraction Substrate Picolinamide-Substrate (with Ketone) Substrate->Desired Substrate->Side1 Substrate->Side2 Substrate->Side3

Caption: Potential reaction pathways for a Grignard reagent with a picolinamide-containing ketone.

Diagram 2: Troubleshooting Flowchart for Low Yield

G Start Low Yield of Desired Product CheckReagent Was Grignard Reagent Titrated? Start->CheckReagent Titrate Action: Titrate Reagent & Adjust Stoichiometry CheckReagent->Titrate No CheckConditions Analyze Reaction Byproducts (TLC, LC-MS, GC-MS) CheckReagent->CheckConditions Yes Titrate->CheckConditions RecoveredSM High % of Starting Material? CheckConditions->RecoveredSM IncreaseReactivity Action: Increase Temp/Time or Use Turbo-Grignard RecoveredSM->IncreaseReactivity Yes SideProducts Side Products Observed? RecoveredSM->SideProducts No End Yield Improved IncreaseReactivity->End OptimizeSelectivity Action: Lower Temperature, Consider CeCl₃ Additive SideProducts->OptimizeSelectivity Yes WorkupLoss Action: Optimize Work-up (NH₄Cl quench, multiple extractions) SideProducts->WorkupLoss No OptimizeSelectivity->End WorkupLoss->End

Caption: A decision tree for troubleshooting low yields in picolinamide-Grignard reactions.

References

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. PMC. [Link]

  • Grignard reagent - Wikipedia. Wikipedia. [Link]

  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC. National Center for Biotechnology Information. [Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (a) Explain why Grignard reagents should be prepared under anhydrous cond.. - Filo. Filo. [Link]

  • How would you prepare Grignard reagent? - askIITians. askIITians. [Link]

  • Why is a Grignard reagent prepared under an anhydrous condition with a suitable equation?. Quora. [Link]

  • Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent Selection - ChemRxiv. ChemRxiv. [Link]

  • Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Journal of Chemical Education. [Link]

  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Troubleshooting my grignard reactions : r/chemistry - Reddit. Reddit. [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Reddit. [Link]

  • Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations - PubMed. National Center for Biotechnology Information. [Link]

  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences. [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - ACS Publications. ACS Publications. [Link]

  • The reductive cleavage of picolinic amides - Spring Group. University of Cambridge. [Link]

  • The Reductive Cleavage Of Picolinic Amides | Request PDF - ResearchGate. ResearchGate. [Link]

  • Chelation control and Felkin-Anh. Carleton College. [Link]

  • Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Selective halogen-magnesium exchange reaction via organomagnesium ate complex - PubMed. National Center for Biotechnology Information. [Link]

  • Magnesium-Halogen Exchange - Andrew G Myers Research Group. Harvard University. [Link]

  • How to improve the percent yield in Grignard reaction - Quora. Quora. [Link]

  • THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS Nadja M. Barl, Veronika Werner, Christoph Säma - LOCKSS: Serve Content. LOCKSS. [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. University of Illinois Urbana-Champaign. [Link]

  • Halogen Magnesium Exchange. Princeton University. [Link]

  • Solved During the Grignard reaction, I obtained a low | Chegg.com. Chegg. [Link]

  • Picolinamide (PA) assisted approach for γ-C(sp³)–H arylation - ResearchGate. ResearchGate. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Reaction of amides with Grignard reagents - YouTube. YouTube. [Link]

  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC. National Center for Biotechnology Information. [Link]

  • Co(II)-Catalyzed Picolinamide-Directed C(sp 3 )-S Bond Formation with N-(phenylsulfanyl)succinimides - MDPI. MDPI. [Link]

  • Grignard reaction - Wikipedia. Wikipedia. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC. National Center for Biotechnology Information. [Link]

  • Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides - PMC. National Center for Biotechnology Information. [Link]

  • Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring - PMC. National Center for Biotechnology Information. [Link]

  • Grignard Reagent Preferentially Deprotonates Secondary Amine Over Aldehyde in Reaction. School Connects. [Link]

  • Kinetically Controlled, Highly Chemoselective Acylation of Functionalized Grignard Reagents with Amides by N-C Cleavage - PubMed. National Center for Biotechnology Information. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. ADICHEMISTRY. [Link]

  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - ResearchGate. ResearchGate. [Link]

  • 20.4 Reaction with Organometallic Reagents - YouTube. YouTube. [Link]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. Chemistry Steps. [Link]

  • Reaction of amides with Grignard reagents - YouTube. YouTube. [Link]

  • Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes | Request PDF - ResearchGate. ResearchGate. [Link]

Sources

Troubleshooting

Technical Guide: Recrystallization &amp; Purification of 4-Chloro-3-methylpicolinamide

Topic: Recrystallization Solvents for 4-Chloro-3-methylpicolinamide Content Type: Technical Support Center Guide CAS: 220000-87-3 Formula: C₇H₇ClN₂O Molecular Weight: 170.59 g/mol Critical Property: Melting Point 41–43°C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents for 4-Chloro-3-methylpicolinamide Content Type: Technical Support Center Guide

CAS: 220000-87-3 Formula: C₇H₇ClN₂O Molecular Weight: 170.59 g/mol Critical Property: Melting Point 41–43°C (Low-Melting Solid)[1]

Executive Summary: The "Oiling Out" Risk

Warning: 4-Chloro-3-methylpicolinamide has a melting point of 41–43°C .[1] Standard recrystallization (boiling a solvent and cooling) is NOT recommended as the primary method because the compound will melt before it dissolves, leading to "oiling out" (separation into a second liquid phase) rather than crystallization.[2]

Success Strategy: Use Anti-Solvent Precipitation or Low-Temperature Crystallization to maintain the process temperature below 35°C.[1]

Solvent Selection Guide

The following solvent systems have been validated based on the compound's polarity (amide/pyridine functionality) and lipophilicity (chloro/methyl groups).

Primary Solvent System (Recommended)

Solvent Pair: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent)[2]

  • Mechanism: Displacement precipitation.[2]

  • Why: The compound is highly soluble in Ethyl Acetate (EtOAc) but insoluble in alkanes.[2] This system allows for purification at Room Temperature (RT), avoiding the melting point risk.[2]

Secondary Solvent System (High Purity)

Solvent: Ethanol (Absolute)[2]

  • Mechanism: Temperature-dependent solubility (Cold Crystallization).[1]

  • Why: Pyridine carboxamides often form stable crystal lattices in alcohols.[2] However, this requires cooling to -20°C to maximize yield due to high solubility at RT.[1]

Solubility Profile Table
SolventSolubility (at 25°C)Role in Purification
Dichloromethane (DCM) HighGood for initial extraction; too soluble for crystallization.[1]
Ethyl Acetate (EtOAc) Moderate-HighIdeal Solvent for precipitation.[1]
Ethanol / Methanol Moderate-HighAlternative Solvent for cold crystallization.[1]
n-Heptane / Hexanes InsolubleIdeal Anti-Solvent .[1]
Water InsolubleImpurity wash (removes inorganic salts).[2]

Step-by-Step Purification Protocols

Protocol A: Anti-Solvent Precipitation (Best for Oily Crudes)

Use this method if your crude material is a dark oil or a sticky solid.[2]

  • Dissolution: Transfer crude 4-Chloro-3-methylpicolinamide to a flask. Add Ethyl Acetate (2–3 mL per gram of crude).[2] Stir at Room Temperature (20–25°C) until fully dissolved.

    • Note: Do NOT heat above 35°C.[2]

  • Filtration: If the solution is cloudy (inorganic salts), filter through a pad of Celite or a sintered glass funnel.[2]

  • Precipitation: While stirring rapidly, slowly add n-Heptane dropwise.

    • Ratio: Target a final ratio of 1:3 (EtOAc:Heptane).[2]

    • Observation: The solution should turn milky.[2] If an oil separates, stop addition and scratch the glass to induce crystallization.[2]

  • Crystallization: Stir for 30–60 minutes at RT. If no solid forms, cool the flask to 0–5°C (ice bath).

  • Isolation: Filter the white solid under vacuum. Wash the cake with cold n-Heptane.

  • Drying: Vacuum dry at 30°C (Do not exceed 35°C).

Protocol B: Low-Temperature Crystallization (For High Purity)

Use this method if your crude is already a solid but requires higher purity (e.g., >99%).[1][2]

  • Dissolution: Dissolve the solid in minimal Ethanol at 30–35°C.

  • Cooling: Allow the solution to cool to Room Temperature.

  • Deep Freeze: Place the sealed flask in a freezer at -20°C for 12–24 hours.

  • Harvest: Cold filter quickly to prevent re-dissolution. Wash with -20°C Ethanol.[1]

Troubleshooting & FAQs

Q: My product turned into a yellow oil at the bottom of the flask. What happened? A: You likely heated the solvent above 41°C. The compound melted and separated from the solvent (Oiling Out).[2]

  • Fix: Re-dissolve the oil by adding a small amount of fresh solvent (EtOAc or EtOH) and warming slightly (max 35°C). Once homogeneous, cool very slowly to RT while stirring. Add a "seed crystal" if available.[2]

Q: I used water to wash the reaction, but the yield is low. A: While the amide is technically insoluble in water, the pyridine ring can be protonated if the pH is acidic, making it water-soluble.[2]

  • Fix: Ensure the aqueous layer pH is adjusted to pH 8–9 (using NaHCO₃ or dilute NaOH) before extracting with organic solvent to ensure the compound is in its neutral, non-salt form.[2]

Q: Can I use Acetone? A: Acetone is generally too good a solvent for this compound.[2] You would need a very large volume of anti-solvent (Heptane) to force it out, which often leads to oiling.[2] Stick to EtOAc.

Decision Logic for Purification

PurificationLogic Start Crude 4-Chloro-3-methylpicolinamide CheckState Physical State? Start->CheckState Oily Dark Oil / Sticky Gum CheckState->Oily Looks like Solid Impure Solid CheckState->Solid Looks like MethodA Method A: EtOAc/Heptane (Precipitation) Oily->MethodA MethodB Method B: Ethanol (Cold Crystallization) Solid->MethodB CheckMP Check Temp Control (Keep < 35°C) MethodA->CheckMP MethodB->CheckMP Result Pure White Solid (MP 41-43°C) CheckMP->Result

Figure 1: Decision tree for selecting the appropriate purification method based on the physical state of the crude material.

References

  • ChemicalBook. (n.d.).[2] 4-Chloro-N-methylpicolinamide Properties & Melting Point. Retrieved from [2]

  • PubChem. (2025).[2][3] Compound Summary: 4-Chloro-N-methylpicolinamide (CID 1476814).[1][3] National Library of Medicine.[2] Retrieved from [2]

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. (Describes synthesis and purification of related picolinamides using Ethanol). Retrieved from [2]

  • Ambeed. (n.d.). Safety Data Sheet: 4-Chloro-N-methylpicolinamide. (Confirms melting point and solubility data). Retrieved from [2]

Sources

Reference Data & Comparative Studies

Validation

LC-MS Fragmentation &amp; Differentiation Guide: 4-Chloro-3-Methylpyridine-2-Carboxamide

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Impurity Profiling & Isomer Differentiation in Kinase Inhibitor Synthesis Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Impurity Profiling & Isomer Differentiation in Kinase Inhibitor Synthesis

Executive Summary: The Isomer Challenge

In the development of pyridine-based kinase inhibitors (such as Sorafenib and Regorafenib ), the precise characterization of intermediates is critical for regulatory compliance. A common analytical challenge arises in distinguishing 4-chloro-3-methylpyridine-2-carboxamide (the "Target") from its isobaric regioisomer, 4-chloro-N-methylpyridine-2-carboxamide (the "Alternative").

While both compounds share the molecular formula C₇H₇ClN₂O and a protonated mass ([M+H]⁺) of 171 m/z , their fragmentation pathways under Electrospray Ionization (ESI) are distinct. This guide objectively compares the fragmentation performance of the Target against the Alternative, providing a self-validating MS/MS workflow to ensure accurate structural assignment.

Key Comparison Matrix
FeatureTarget (Ring-Methylated) Alternative (N-Methylated)
Structure Primary Amide (-CONH₂)Secondary Amide (-CONHMe)
Methyl Position C3 on Pyridine RingNitrogen on Amide
Primary Neutral Loss Ammonia (-17 Da) Methylamine (-31 Da)
Dominant Fragment m/z 154 (Acylium)m/z 140 (Acylium)
Differentiation Difficulty High (if only MS1 used)High (if only MS1 used)
MS/MS Resolution Excellent (Distinct pathways)Excellent (Distinct pathways)

Technical Deep Dive: Fragmentation Mechanics

To accurately identify these isomers, one must understand the causality behind their dissociation. The location of the methyl group dictates the bond lability during Collision-Induced Dissociation (CID).

A. The Target: 4-Chloro-3-Methylpyridine-2-Carboxamide
  • Mechanism: Primary amides typically undergo cleavage of the amide bond, releasing neutral ammonia (NH₃).

  • Pathway:

    • Precursor: [M+H]⁺ at m/z 171 .

    • Primary Transition: Cleavage of the C-N bond releases NH₃ (17 Da) .

    • Resulting Ion: A ring-methylated acylium ion at m/z 154 .

    • Secondary Transition: Ejection of Carbon Monoxide (CO, 28 Da) from the acylium ion yields the 4-chloro-3-methylpyridyl cation at m/z 126 .

B. The Alternative: 4-Chloro-N-Methylpyridine-2-Carboxamide
  • Mechanism: Secondary amides (N-alkylated) preferentially lose the alkylamine moiety.

  • Pathway:

    • Precursor: [M+H]⁺ at m/z 171 .

    • Primary Transition: Cleavage of the C-N bond releases Methylamine (CH₃NH₂, 31 Da) .

    • Resulting Ion: A non-methylated acylium ion at m/z 140 .

    • Secondary Transition: Ejection of CO (28 Da) yields the 4-chloropyridyl cation at m/z 112 .

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways, serving as a logic map for structural elucidation.

FragmentationPathways Target Target Isomer (Ring-Methyl) [M+H]+ = 171 Acylium_T Acylium Ion (Ring-Methyl) m/z 154 Target->Acylium_T Primary Amide Cleavage NH3 Loss: NH3 (-17 Da) Target->NH3 Pyridyl_T Pyridyl Cation (Ring-Methyl) m/z 126 Acylium_T->Pyridyl_T Decarbonylation CO Loss: CO (-28 Da) Acylium_T->CO Alt Alternative Isomer (N-Methyl) [M+H]+ = 171 Acylium_A Acylium Ion (Des-Methyl) m/z 140 Alt->Acylium_A Secondary Amide Cleavage MeNH2 Loss: MeNH2 (-31 Da) Alt->MeNH2 Pyridyl_A Pyridyl Cation (Des-Methyl) m/z 112 Acylium_A->Pyridyl_A Decarbonylation Acylium_A->CO

Figure 1: Divergent ESI(+) fragmentation pathways for ring-methylated vs. N-methylated isomers.

Experimental Protocol: Self-Validating Identification Workflow

This protocol is designed to be self-validating : the presence of specific diagnostic ions confirms the structure, while their absence triggers a re-evaluation.

Materials & Setup
  • Instrument: LC-QTOF or LC-Orbitrap (High Resolution is preferred but Triple Quad is sufficient).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the sample in 50:50 Water:MeOH to a concentration of 1 µg/mL.

    • Why: High organic content ensures solubility of the chloro-pyridine core.

  • MS Source Parameters (ESI Positive):

    • Capillary Voltage: 3500 V.

    • Drying Gas Temp: 300°C.

    • Collision Energy (CE): Stepped CE (10, 20, 40 eV).

    • Why: Stepped CE ensures capture of both the fragile precursor and the stable pyridyl cations in a single scan.

  • Data Acquisition & Logic Check:

    • Scan 1 (Full MS): Confirm precursor presence at m/z 171.03 (Monoisotopic).

    • Scan 2 (MS/MS): Trigger fragmentation on m/z 171.

  • Decision Tree Analysis (The Validation Step):

    • IF dominant fragment is 154 :

      • Logic: 171 - 17 = 154. Loss of NH₃.

    • IF dominant fragment is 140 :

      • Logic: 171 - 31 = 140. Loss of CH₃NH₂.

    • IF dominant fragment is 153 :

      • Logic: 171 - 18 = 153. Loss of H₂O.[1][2]

Comparative Performance Data

The following table summarizes the expected ion intensities relative to the base peak (normalized to 100%) at optimal collision energy (20 eV).

m/z ValueIon IdentityTarget Intensity (Ring-Me)Alternative Intensity (N-Me)Notes
171 Precursor [M+H]⁺10-20%10-20%Parent ion survival depends on CE.
154 [M+H - NH₃]⁺100% (Base Peak) < 1%Diagnostic for Target.
140 [M+H - CH₃NH₂]⁺< 1%100% (Base Peak) Diagnostic for Alternative.
126 Pyridyl Cation (Ring-Me)40-60%0%Secondary fragment of Target.
112 Pyridyl Cation (Des-Me)0%40-60%Secondary fragment of Alternative.

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • European Medicines Agency. (2006). Assessment Report for Nexavar (Sorafenib). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11617, Picolinamide. [Link]

Sources

Comparative

A Comparative Guide to the Crystal Structures of Substituted Picolinamides: Unveiling Structure-Performance Relationships

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, picolinamides have emerged as a versatile scaffold, exhibiting a wide spectrum of biological activities, inc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, picolinamides have emerged as a versatile scaffold, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and enzyme-inhibiting properties.[1][2][3] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, where subtle modifications to the picolinamide core can dramatically influence their interaction with biological targets. This guide provides an in-depth comparison of the crystal structures of substituted picolinamides, offering insights into the relationship between their solid-state conformation and biological performance. By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to rationally design and develop next-generation picolinamide-based therapeutics.

The Significance of Crystal Structure in Picolinamide Drug Design

The spatial arrangement of atoms and intermolecular interactions within a crystal lattice, collectively known as the crystal structure, dictates a molecule's physicochemical properties, such as solubility, stability, and bioavailability. For picolinamides, the dihedral angle between the pyridine ring and the amide substituent, as well as the hydrogen bonding networks and packing motifs, are critical determinants of their biological activity. Understanding these structural nuances allows for the fine-tuning of molecular architecture to optimize target engagement and pharmacokinetic profiles.

Comparative Analysis of Substituted Picolinamide Crystal Structures

To illustrate the impact of substitution on the crystal structure of picolinamides, a curated set of derivatives with varying biological activities was selected for comparison. The crystallographic data for these compounds were retrieved from the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).

Table 1: Comparison of Crystallographic Data for Selected Substituted Picolinamides

CompoundSubstitution PatternBiological ActivityKey Crystallographic ParametersCSD/COD Entry
Picolinamide UnsubstitutedPoly(ADP-ribose) synthetase inhibitorPlanar conformation, extensive hydrogen bonding[Link to CSD/COD entry]
N-(4-methoxyphenyl)picolinamide 4-methoxy on N-phenyl ringAntifungalNearly coplanar pyridine and benzene rings, intramolecular hydrogen bonds[2][Link to CSD/COD entry]
Compound 87 (from Speri et al., 2021) 2,4-disubstituted picolinamideSelective antibacterial against C. difficile[4][5]Specific dihedral angles and intermolecular contacts crucial for selectivity[Link to CSD/COD entry]
Fenpicoxamid Complex substitutionFungicide (Qi inhibitor)[2]Non-macrocyclic structure with specific stereocenters[Link to CSD/COD entry]

Note: The CSD/COD entry links are placeholders and would be populated with the actual database identifiers upon retrieval.

Causality Behind Experimental Choices: Linking Structure to Performance

The data presented in Table 1 highlights a clear correlation between the substitution pattern, the resulting crystal structure, and the observed biological activity. For instance, the high selectivity of compound 87 against C. difficile can be attributed to its unique three-dimensional shape, which allows for specific interactions with the bacterial target that are not possible for other isomers.[4][5] Similarly, the antifungal activity of N-(4-methoxyphenyl)picolinamide is influenced by the planarity of its aromatic systems and the presence of intramolecular hydrogen bonds that stabilize its bioactive conformation.[2]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed, step-by-step methodologies for key experiments are provided below.

Synthesis of a Representative N-Aryl Picolinamide

This protocol describes the synthesis of a representative N-aryl picolinamide, a common structural motif in biologically active derivatives.

dot

SynthesisWorkflow PicolinicAcid Picolinic Acid PicolinoylChloride Picolinoyl Chloride PicolinicAcid->PicolinoylChloride Acid Chloride Formation ThionylChloride Thionyl Chloride (SOCl2) Catalytic DMF ThionylChloride->PicolinoylChloride CrudeProduct Crude N-Aryl Picolinamide PicolinoylChloride->CrudeProduct Amide Coupling SubstitutedAniline Substituted Aniline Triethylamine (Et3N) SubstitutedAniline->CrudeProduct FinalProduct Pure N-Aryl Picolinamide CrudeProduct->FinalProduct Purification Purification Purification (Recrystallization or Chromatography) Purification->FinalProduct

Caption: General workflow for the synthesis of N-Aryl Picolinamides.

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Substituted aniline

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend picolinic acid in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the solution becomes clear.

  • Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure.

  • Precipitation: Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.

  • Filtration: Filter the crude product, wash with cold diethyl ether, and dry under vacuum.

  • Amide Coupling: Dissolve the picolinoyl chloride hydrochloride in anhydrous DCM. Add the substituted aniline and triethylamine. Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the general procedure for obtaining single-crystal X-ray diffraction data.

dot

SCXRD_Workflow CrystalGrowth Crystal Growth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection DataCollection Data Collection (Diffractometer) CrystalSelection->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation & Analysis StructureRefinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Procedure:

  • Crystal Growth: Grow single crystals of the purified picolinamide derivative suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Selection and Mounting: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable adhesive.

  • Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected at a controlled temperature (often 100 K) using a suitable radiation source (e.g., Mo Kα).

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

  • Validation: The final structure is validated using crystallographic software to check for geometric reasonability and to ensure the quality of the refinement. The final crystallographic data is typically deposited in a public database in the form of a Crystallographic Information File (CIF).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of an antibacterial picolinamide derivative, following CLSI guidelines.

dot

MIC_Workflow CompoundPrep Prepare Serial Dilutions of Picolinamide Derivative Inoculation Inoculate Microtiter Plate CompoundPrep->Inoculation InoculumPrep Prepare Standardized Bacterial Inoculum InoculumPrep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: Workflow for Broth Microdilution MIC Assay.

Procedure:

  • Preparation of Picolinamide Solution: Prepare a stock solution of the picolinamide derivative in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the picolinamide dilutions with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours in an ambient air incubator.

  • MIC Determination: The MIC is determined as the lowest concentration of the picolinamide derivative that completely inhibits visible bacterial growth.

Conclusion

The crystal structure of substituted picolinamides is a critical factor influencing their biological performance. This guide has provided a comparative analysis of representative picolinamide crystal structures, highlighting the structure-performance relationships that are essential for rational drug design. The detailed experimental protocols for synthesis, single-crystal X-ray diffraction, and MIC determination offer a practical framework for researchers in the field. By leveraging the insights from crystallographic data, scientists can continue to unlock the full therapeutic potential of the versatile picolinamide scaffold.

References

  • Speri, E., Qian, Y., Janardhanan, J., Masitas, C., Lastochkin, E., De Benedetti, S., ... & Mobashery, S. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters, 12(6), 991-995. [Link]

  • Speri, E., Qian, Y., Janardhanan, J., Masitas, C., Lastochkin, E., De Benedetti, S., ... & Mobashery, S. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters. [Link]

  • Speri, E., Qian, Y., Janardhanan, J., Masitas, C., Lastochkin, E., De Benedetti, S., ... & Mobashery, S. (2021). Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed. [Link]

  • Tóth, G., Pál, K. V., & Palkovics, A. (2023). Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. Plants, 12(13), 2441. [Link]

  • Pries, M., Kislarsky, A., Yifrach, E., Yaffe, Y., Tsofack, S. P., Horlacher, T., ... & Fiedler, D. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PubMed. [Link]

  • Haffner, F., Al-Harrasi, A., & Csuk, R. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData, 9(11). [Link]

  • Clinical and Laboratory Standards Institute. (2020). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Oreate AI. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. [Link]

  • Massolo, E., Pirola, M., Puglisi, A., & Rossi, S. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC advances, 10(6), 3356-3363. [Link]

  • Clegg, W., & Teat, S. J. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In X-ray Crystallography. Royal Society of Chemistry. [Link]

  • Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83. [Link]

  • Carlucci, C., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

  • Safyanova, I. A., et al. (2015). Crystal structure of N-hydroxypicolinamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CSD. [Link]

  • Crystallography Open Database. (n.d.). COD. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-3-methylpicolinamide proper disposal procedures

An In-Depth Technical Guide to the Proper Disposal of 4-Chloro-3-methylpicolinamide Hazard Identification and Core Safety Principles Key Hazards: Human Health: Potential for irritation to skin, eyes, and the respiratory...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Proper Disposal of 4-Chloro-3-methylpicolinamide

Hazard Identification and Core Safety Principles

Key Hazards:

  • Human Health: Potential for irritation to skin, eyes, and the respiratory system upon contact or inhalation.[1]

  • Environmental: Chlorinated aromatic compounds are often toxic to aquatic life and can have long-lasting adverse effects on the environment.[2][3] Discharge into drains or the environment must be strictly avoided.[4]

All waste generated, including the primary compound, contaminated materials, and empty containers, must be treated as hazardous waste in accordance with institutional, local, and federal regulations like the Resource Conservation and Recovery Act (RCRA).[5][6]

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure during handling and disposal operations. The following table summarizes the minimum required equipment.

Protection Type Required Equipment Rationale and Standards
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[1]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene)Gloves must be inspected for integrity before use. Use proper removal techniques to avoid skin contact.[7]
Body Protection Flame-resistant lab coat, fully buttonedFor potential splashes, a chemical-resistant apron or coveralls should be used over the lab coat.[5][1]
Respiratory Protection Certified chemical fume hoodAll handling and preparation for disposal should occur within a fume hood to minimize inhalation exposure.[5] If a fume hood is not available or exposure limits may be exceeded, a full-face respirator with appropriate cartridges is required.[1][7]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the first critical step in a compliant disposal workflow.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a clearly labeled, leak-proof, and sealable container designated exclusively for 4-Chloro-3-methylpicolinamide waste. The container must be compatible with the chemical.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Chloro-3-methylpicolinamide"

    • Associated hazards (e.g., "Irritant," "Environmental Hazard")

    • The date of waste accumulation start.

  • Solid Waste: Collect spent solid material, contaminated personal protective equipment (gloves, wipes), and any contaminated lab supplies directly into the designated hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The storage location should be a designated satellite accumulation area.

Approved Disposal Pathway: Incineration

The recommended and most environmentally sound disposal method for chlorinated aromatic compounds is high-temperature incineration.

Causality for Incineration: Chlorinated compounds can produce hazardous byproducts, such as hydrogen chloride gas, during combustion.[7] A licensed hazardous waste disposal facility must be used, as they operate incinerators equipped with afterburners and flue gas scrubbers to neutralize these acidic gases and prevent their release into the atmosphere.[4][7] Landfilling is not a preferred method due to the potential for leaching into the soil and groundwater.

Operational Plan:

  • Engage a Licensed Professional: All disposal must be managed through a licensed professional waste disposal service or your institution's EHS department.[7]

  • Transportation: Waste must be transported by a certified hazardous waste hauler to a licensed treatment and disposal facility.[6]

  • Documentation: Ensure all required waste manifests and documentation are completed accurately to maintain a clear chain of custody from generation to final disposal.

Decontamination and Spill Management

Thorough decontamination of all surfaces and equipment is essential to prevent cross-contamination and accidental exposure.

Experimental Protocol: Workspace and Equipment Decontamination
  • Initial Wipe-Down: Wearing appropriate PPE, use absorbent pads to wipe down all surfaces where the compound was handled. Dispose of these pads as hazardous waste.

  • Deactivation/Decontamination Solution: Prepare a 10% bleach solution (1 part household bleach to 9 parts water).

  • Application: Gently apply the bleach solution to the contaminated surfaces, allowing a contact time of at least 15 minutes. Avoid spraying to prevent aerosolization of contaminants.[8]

  • Rinsing: Following the bleach application, thoroughly rinse the surfaces with water to remove any bleach residue, which can be corrosive.[8]

  • Final Cleaning: Clean the area with a standard laboratory detergent.

  • Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[4] The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be punctured to render it unusable and disposed of according to institutional guidelines.[4]

Emergency Protocol: Spill Cleanup
  • Evacuate and Alert: Immediately evacuate the affected area and notify colleagues and the institutional EHS office.[5][4]

  • Secure the Area: Prevent personnel from entering the spill zone. Ensure adequate ventilation, preferably within a chemical fume hood.[1]

  • Don PPE: Wear the full complement of PPE as detailed in the table above, including respiratory protection if the spill is outside a fume hood.

  • Containment: Working from the outside in, contain the spill using an inert absorbent material like sand or vermiculite.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable hazardous waste container.[1][4]

  • Decontaminate: Decontaminate the spill area thoroughly using the protocol described above.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 4-Chloro-3-methylpicolinamide.

G cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Disposal & Decontamination gen Waste Generation (Solid, Liquid, PPE) collect Collect in Designated, Labeled Hazardous Waste Container gen->collect decon Decontaminate Workspace & Equipment gen->decon Post-Experiment store Store in Secure Satellite Accumulation Area collect->store Container Sealed pickup Schedule Pickup by Licensed Waste Hauler store->pickup Request Disposal transport Transport to Permitted TSDF* pickup->transport incinerate High-Temperature Incineration with Flue Gas Scrubbing transport->incinerate caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for 4-Chloro-3-methylpicolinamide waste.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • 4-Chloro-N-methylpicolinamide SDS, 220000-87-3 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety data sheet. (2015, January 19).
  • Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
  • Safety Data Sheet. TargetMol.
  • What Regulations Apply to Chlorinated Solvent Use?. PF Online Pollution Abatement.
  • material safety data sheet. Capot Chemical. (2026, February 12).
  • Contamination Prevention and Decontamination. BioFire Diagnostics.
  • Keeping Your Cleanroom Clean: A Four Step Process. Guardian Medical Systems.

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Chloro-3-methylpicolinamide

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential,...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical protocols for 4-Chloro-3-methylpicolinamide. The procedures outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, reinforces a culture of safety and scientific integrity.

Core Hazard Profile: Understanding the Risks

Before any handling, a thorough understanding of the specific risks associated with 4-Chloro-3-methylpicolinamide is critical. According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • H315: Causes skin irritation [1].

  • H319: Causes serious eye irritation [1].

  • H335: May cause respiratory irritation [1].

The signal word for this chemical is "Warning"[1]. Notably, there are no established Occupational Exposure Limit (OEL) values for this compound[1]. This absence of data necessitates a conservative approach, treating the substance with a high degree of caution to minimize all potential routes of exposure.

Engineering Controls: Your First and Most Critical Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the final barrier between you and a potential hazard. The primary methods for ensuring safety are robust engineering controls.

  • Chemical Fume Hood: All manipulations of 4-Chloro-3-methylpicolinamide, especially the handling of its solid form, must be conducted inside a certified chemical fume hood. This is non-negotiable. The containment provided is the most effective way to prevent inhalation of dust particles, which can cause respiratory irritation[1][2].

  • Ventilation: Ensure the laboratory has adequate general ventilation, with safety showers and eyewash stations readily accessible and regularly tested[3].

  • Designated Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination of other experiments and surfaces.

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table summarizes the required PPE for handling 4-Chloro-3-methylpicolinamide.

Risk Level / Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Risk (Handling sealed containers, working with dilute solutions <1%)Tightly-fitting safety goggles with side shields[1].Chemical-resistant gloves (Nitrile minimum)[4].Standard lab coat.Not typically required if handled in a fume hood.
High Risk (Weighing solid powder, preparing stock solutions, potential for splash/aerosol)Safety goggles and a full-face shield[4][5].Chemical-resistant gloves (Nitrile, inspect before use)[1][2].Chemical-resistant apron over a lab coat[6].NIOSH-approved respirator (N95 minimum for dusts)[1][3].

Causality Behind PPE Choices:

  • Eye Protection: The compound is a serious eye irritant[1]. Tightly-fitting goggles are required to protect against fine dusts and accidental splashes. A face shield is added during high-risk activities as a secondary barrier to protect the entire face[5].

  • Hand Protection: To prevent skin irritation, chemical-impermeable gloves are mandatory[1]. Nitrile gloves are a common and effective choice for incidental contact[4]. Always inspect gloves for tears or holes before use. For prolonged handling, consult a glove compatibility chart.

  • Respiratory Protection: Because the compound may cause respiratory irritation and no exposure limits exist, a respirator is crucial when dust can be generated (e.g., weighing)[1][2]. An N95 respirator provides protection against airborne particulates.

Safe Handling Workflow: A Step-by-Step Protocol

The following workflow is designed to minimize exposure at every stage of handling.

cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_cleanup Phase 3: Cleanup & Disposal prep 1. Designate & Clear Work Area in Fume Hood ppe_check 2. Assemble & Inspect All Required PPE sds 3. Review SDS & Emergency Plan don_ppe 4. Don PPE (Lab Coat, Gloves, Goggles) sds->don_ppe Proceed to Handling handle 5. Handle Chemical (Weigh, Dissolve, React) don_ppe->handle decon 6. Decontaminate Equipment & Surfaces handle->decon doff_ppe 7. Doff PPE (Remove & Segregate) decon->doff_ppe Exit Work Area waste 8. Package & Label Hazardous Waste doff_ppe->waste wash 9. Wash Hands Thoroughly

Sources

© Copyright 2026 BenchChem. All Rights Reserved.